molecular formula C9H18ClNO2 B595807 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride CAS No. 117704-80-0

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Cat. No.: B595807
CAS No.: 117704-80-0
M. Wt: 207.698
InChI Key: CEPJGCZBWYSENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-8(4-6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPJGCZBWYSENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662987
Record name 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117704-80-0
Record name 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant chemical and biological pathways.

Core Physicochemical Properties

This compound is a piperidine derivative with a carboxylic acid functional group. As such, its behavior in biological and chemical systems is governed by its acidic and basic properties, lipophilicity, and solubility. Understanding these parameters is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

A summary of the available quantitative data for 1-Isopropyl-piperidine-4-carboxylic acid and its hydrochloride salt is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
Molecular Formula C₉H₁₇NO₂C₉H₁₈ClNO₂[1][2]
Molecular Weight 171.24 g/mol 207.70 g/mol [1][3]
CAS Number 280771-97-3117704-80-0[1][3]
Predicted pKa 4.04 ± 0.20Not Available[4]
Predicted XLogP3 -1.2Not Available[1]
Topological Polar Surface Area (TPSA) 40.5 Ų40.5 Ų[3]
Hydrogen Bond Donors 12[3]
Hydrogen Bond Acceptors 22[3]
Rotatable Bonds 22[3]

Experimental Protocols

Accurate determination of the physicochemical properties is paramount for drug development. The following sections detail standardized experimental methodologies for measuring pKa and aqueous solubility.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. For an amino acid hydrochloride like this compound, two pKa values are expected: one for the carboxylic acid group and another for the protonated piperidine nitrogen. Potentiometric titration is a reliable method for their determination.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration Process: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons of the carboxylic acid and the protonated amine have been neutralized. The equivalence points can be identified as the points of inflection on the titration curve, which are more clearly visualized by plotting the first derivative of the curve (ΔpH/ΔV).

Aqueous Solubility Determination (Shake-Flask Method)

The aqueous solubility of a compound is a key determinant of its oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For complete separation, centrifuge the vials.

  • Sample Analysis: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then reported in units such as mg/mL or µM.

Synthesis Workflow

A plausible synthetic route for this compound can be adapted from established methods for the N-alkylation of piperidine derivatives. The following workflow outlines a potential two-step synthesis starting from piperidine-4-carboxylic acid (isonipecotic acid).

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Salt Formation A Piperidine-4-carboxylic acid D 1-Isopropyl-piperidine-4-carboxylic acid A->D Reductive Amination B Acetone B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D E 1-Isopropyl-piperidine-4-carboxylic acid G This compound E->G Protonation F HCl in organic solvent (e.g., ether) F->G GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_A GABA-A Receptor (Ion Channel) GABA->GABA_A GABA_B GABA-B Receptor (GPCR) GABA->GABA_B Compound 1-Isopropyl-piperidine- 4-carboxylic acid Compound->GAT1 Potential Inhibition Compound->GABA_A Potential Interaction Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A->Inhibition Cl⁻ Influx GABA_B->Inhibition K⁺ Efflux / Ca²⁺ Influx ↓

References

An In-depth Technical Guide on 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117704-80-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a derivative of piperidine-4-carboxylic acid (isonipecotic acid). Due to the limited specific experimental data on this particular compound in publicly accessible scientific literature, this document focuses on its fundamental chemical properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and its potential pharmacological relevance inferred from structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for potential therapeutic applications.

Introduction and Background

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] Isonipecotic acid itself is a partial agonist of the GABA-A receptor.[1][2] The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical agents, spanning various therapeutic areas including oncology, neurology, and infectious diseases.[3][4] The substitution at the nitrogen atom of the piperidine ring (N-substitution) is a common strategy in medicinal chemistry to modulate the pharmacological properties of the resulting compounds, such as receptor affinity, selectivity, and pharmacokinetic profiles.[1] This guide specifically focuses on the N-isopropyl derivative of piperidine-4-carboxylic acid hydrochloride. While a detailed historical account of this specific compound is not well-documented, its chemical structure suggests a potential for interaction with neurological targets, such as GABA receptors or other CNS-related proteins.[5][6]

Chemical and Physical Properties

A summary of the known and computed physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 117704-80-0--INVALID-LINK--
Molecular Formula C₉H₁₈ClNO₂--INVALID-LINK--
Molecular Weight 207.70 g/mol --INVALID-LINK--
Purity ≥98% (typical)--INVALID-LINK--
Topological Polar Surface Area (TPSA) 40.54 Ų--INVALID-LINK--
LogP 1.6132--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--
Rotatable Bonds 2--INVALID-LINK--

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation (Reductive Amination) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation start Piperidine-4-carboxylic acid ester Piperidine-4-carboxylic acid ethyl ester start->ester Ethanol, H₂SO₄ ester2 Piperidine-4-carboxylic acid ethyl ester n_alkylated_ester 1-Isopropyl-piperidine-4-carboxylic acid ethyl ester ester2->n_alkylated_ester Acetone, NaBH(OAc)₃, DCM n_alkylated_ester2 1-Isopropyl-piperidine-4-carboxylic acid ethyl ester free_acid 1-Isopropyl-piperidine-4-carboxylic acid n_alkylated_ester2->free_acid NaOH, H₂O/EtOH free_acid2 1-Isopropyl-piperidine-4-carboxylic acid final_product This compound free_acid2->final_product HCl in Ether

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols (Inferred)

The following protocols are inferred from general procedures for the synthesis of N-substituted piperidine-4-carboxylic acids.[1][7]

Step 1: Synthesis of Piperidine-4-carboxylic acid ethyl ester

  • Materials: Piperidine-4-carboxylic acid (isonipecotic acid), absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • Suspend piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes).

    • Cool the suspension in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid ethyl ester (Reductive Amination)

  • Materials: Piperidine-4-carboxylic acid ethyl ester, acetone, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM (10 volumes) at room temperature.

    • Add acetone (1.2 eq) and stir the mixture for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Step 3: Hydrolysis to 1-Isopropyl-piperidine-4-carboxylic acid

  • Materials: 1-Isopropyl-piperidine-4-carboxylic acid ethyl ester, sodium hydroxide (NaOH), ethanol, water.

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add an aqueous solution of NaOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and carefully acidify to a pH of approximately 6-7 with hydrochloric acid.

    • The product can be isolated by concentrating the solution to dryness or by extraction with a suitable organic solvent at its isoelectric point.

Step 4: Formation of the Hydrochloride Salt

  • Materials: 1-Isopropyl-piperidine-4-carboxylic acid, hydrochloric acid solution (e.g., in diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the free acid in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.0-1.1 eq) with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Potential Biological Activity and Screening

Direct biological activity data for this compound is not available in the public domain. However, based on its structural similarity to isonipecotic acid and other N-substituted piperidine derivatives, it is plausible that this compound may interact with GABA receptors or GABA transporters (GATs).[2][6] N-alkylation can significantly alter the potency and selectivity for different GABA receptor subtypes or GATs.[6]

Hypothetical Biological Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening (Functional Assays) cluster_2 Selectivity Profiling cluster_3 In Vivo Evaluation a Compound 1-Isopropyl-piperidine-4-carboxylic acid HCl b Radioligand Binding Assay (e.g., [³H]GABA displacement) a->b c Electrophysiology (Patch-clamp on GABA receptor-expressing cells) b->c Active d GABA Uptake Inhibition Assay (in synaptosomes or GAT-expressing cells) b->d Active e Screening against different GABA-A receptor subtypes c->e f Screening against different GABA transporter isoforms (GAT-1, GAT-2, GAT-3) d->f g Animal models of epilepsy, anxiety, or pain e->g Selective Hit f->g Selective Hit

Caption: Hypothetical workflow for evaluating the biological activity of the target compound.

Conclusion

This compound is a piperidine derivative with potential for neurological applications, given its structural relationship to the GABA analog, isonipecotic acid. While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and potential biological evaluation based on established principles in medicinal chemistry. The proposed synthetic routes and screening cascades offer a starting point for researchers to explore the therapeutic potential of this and other novel N-substituted piperidine-4-carboxylic acid derivatives. Further research is warranted to elucidate the specific pharmacological profile of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid). The introduction of an isopropyl group at the nitrogen atom and its formulation as a hydrochloride salt significantly influence its chemical and physical characteristics.

PropertyValueSource
CAS Number 117704-80-0[1]
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight 207.70 g/mol [1]
Appearance White to off-white crystalline powder (predicted)
Melting Point >300°C (for the parent compound, isonipecotic acid)[2]
Boiling Point 272°C (for the free base)[3]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[4]
Topological Polar Surface Area (TPSA) 40.54 Ų[1]
LogP 1.6132[1]

Molecular Structure

The molecular structure of this compound consists of a piperidine ring N-substituted with an isopropyl group and bearing a carboxylic acid at the 4-position. The hydrochloride salt form involves the protonation of the tertiary amine.

Caption: Molecular structure of this compound.

Synthesis

A plausible and efficient method for the synthesis of this compound is through the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with acetone, followed by salt formation with hydrochloric acid.

Proposed Synthesis Workflow

Synthesis_Workflow Start Piperidine-4-carboxylic acid Intermediate Iminium Ion Intermediate Start->Intermediate Acetone, Acid Catalyst Product_freebase 1-Isopropyl-piperidine-4-carboxylic acid Intermediate->Product_freebase Reducing Agent (e.g., NaBH(OAc)3) Final_Product 1-Isopropyl-piperidine-4-carboxylic acid HCl Product_freebase->Final_Product HCl in Ether

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (ethereal solution, e.g., 2M in diethyl ether)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add acetone (1.5 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation of Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-Isopropyl-piperidine-4-carboxylic acid.

  • Salt Formation: Dissolve the crude product in a minimal amount of methanol and cool in an ice bath. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely available, the following data are predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0br s1HCOOH
~3.5 - 3.2m1HCH (isopropyl)
~3.2 - 2.8m4HCH₂ (piperidine, positions 2 & 6)
~2.6 - 2.3m1HCH (piperidine, position 4)
~2.2 - 1.8m4HCH₂ (piperidine, positions 3 & 5)
~1.2d6HCH₃ (isopropyl)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~175C=O (carboxylic acid)
~55CH (isopropyl)
~50CH₂ (piperidine, positions 2 & 6)
~40CH (piperidine, position 4)
~28CH₂ (piperidine, positions 3 & 5)
~18CH₃ (isopropyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300 - 2500 (broad)O-H stretch (carboxylic acid)
~2950C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid dimer)
~1450C-H bend
~1200C-O stretch
Mass Spectrometry (MS)
m/zAssignment
172.1332[M+H]⁺ (for the free base)
154.1231[M+H-H₂O]⁺
128.1280[M+H-CO₂]⁺

Potential Biological Activity and Signaling Pathways

Derivatives of piperidine-4-carboxylic acid are known to interact with the central nervous system, particularly as inhibitors of γ-aminobutyric acid (GABA) uptake.[5][6][7][8] GABA is the primary inhibitory neurotransmitter in the brain, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.

The N-isopropyl substitution on the piperidine ring is expected to modulate the lipophilicity and binding affinity of the molecule to GABA transporters.

Proposed Signaling Pathway Involvement

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Ion_channel Cl- Channel Opening GABA_receptor->Ion_channel Hyperpolarization Hyperpolarization (Inhibitory Signal) Ion_channel->Hyperpolarization Compound 1-Isopropyl-piperidine- 4-carboxylic acid HCl Compound->GAT1 Inhibition

Caption: Proposed mechanism of action as a GABA uptake inhibitor.

Safety Information

The hydrochloride salt of 1-Isopropyl-piperidine-4-carboxylic acid should be handled with appropriate laboratory safety precautions. Based on data for similar compounds, it may cause skin and eye irritation.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available and predicted information on this compound. Further experimental validation is necessary to confirm the proposed properties and activities.

References

An In-depth Technical Guide to the Chemical Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The document details two core synthetic strategies: N-alkylation of piperidine-4-carboxylic acid esters and reductive amination. Experimental protocols, quantitative data, and logical diagrams are presented to facilitate understanding and replication by researchers in the field.

Introduction

1-Isopropyl-piperidine-4-carboxylic acid, also known as N-isopropylisonipecotic acid, belongs to the class of N-substituted piperidine-4-carboxylic acids. The piperidine scaffold is a key structural motif in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to serve as a constrained analog of various neurotransmitters. The N-isopropyl substituent can significantly influence the pharmacological activity of the parent molecule by altering its lipophilicity, basicity, and steric profile, thereby affecting its interaction with biological targets. This guide outlines the prevalent methods for the synthesis of its hydrochloride salt, a common form for handling and formulation of amine-containing compounds.

Core Synthesis Routes

Two primary and reliable synthetic pathways for the preparation of this compound are presented:

  • Route 1: N-Alkylation of a Piperidine-4-carboxylate Ester. This is a classical and widely used method for the N-alkylation of secondary amines. The synthesis involves three main steps: esterification of the starting material, piperidine-4-carboxylic acid (isonipecotic acid); N-alkylation with an isopropyl halide; and subsequent hydrolysis of the ester followed by formation of the hydrochloride salt.

  • Route 2: Reductive Amination of Piperidine-4-carboxylate Ester with Acetone. This route offers a direct method for the introduction of the isopropyl group onto the piperidine nitrogen. It involves the formation of an iminium ion intermediate from the piperidine ester and acetone, which is then reduced in situ by a suitable reducing agent.

The logical workflow for these synthetic approaches is illustrated below.

cluster_0 Synthesis Workflow cluster_1 Route 1: N-Alkylation cluster_2 Route 2: Reductive Amination start Piperidine-4-carboxylic acid esterification Esterification start->esterification esterification2 Esterification start->esterification2 alkylation N-Alkylation with Isopropyl Halide esterification->alkylation hydrolysis_hcl1 Ester Hydrolysis & HCl Salt Formation alkylation->hydrolysis_hcl1 end_product This compound hydrolysis_hcl1->end_product reductive_amination Reductive Amination with Acetone esterification2->reductive_amination hydrolysis_hcl2 Ester Hydrolysis & HCl Salt Formation reductive_amination->hydrolysis_hcl2 hydrolysis_hcl2->end_product

Caption: Logical workflow of the two primary synthesis routes for this compound.

Route 1: N-Alkylation of a Piperidine-4-carboxylate Ester

This synthetic route is a robust and stepwise approach that allows for good control over each chemical transformation.

Signaling Pathway Diagram

A Piperidine-4-carboxylic acid B Piperidine-4-carboxylate Ester (e.g., Ethyl Ester) A->B Esterification (e.g., EtOH, SOCl2) C N-Isopropyl-piperidine-4-carboxylate Ester B->C N-Alkylation (e.g., 2-Bromopropane, K2CO3) D This compound C->D Hydrolysis & Salt Formation (e.g., aq. HCl)

Caption: Reaction pathway for the N-Alkylation synthesis route.

Experimental Protocols

Step 1: Esterification of Piperidine-4-carboxylic acid

  • Objective: To protect the carboxylic acid functionality as an ester to prevent unwanted side reactions during the subsequent N-alkylation step.

  • Materials:

    • Piperidine-4-carboxylic acid (isonipecotic acid)

    • Anhydrous ethanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude ethyl piperidine-4-carboxylate hydrochloride can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution), extracted with an organic solvent (e.g., DCM), dried over anhydrous sodium sulfate, and concentrated to yield the free ester.

Step 2: N-Alkylation of Ethyl Piperidine-4-carboxylate

  • Objective: To introduce the isopropyl group onto the nitrogen atom of the piperidine ring.

  • Materials:

    • Ethyl piperidine-4-carboxylate

    • 2-Bromopropane

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in acetonitrile or DMF (10 volumes).

    • Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

    • Add 2-bromopropane (1.5 equivalents) to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure ethyl 1-isopropyl-piperidine-4-carboxylate.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Objective: To hydrolyze the ethyl ester to the carboxylic acid and to form the hydrochloride salt.

  • Materials:

    • Ethyl 1-isopropyl-piperidine-4-carboxylate

    • Aqueous hydrochloric acid (e.g., 6 M HCl)

    • Isopropanol

  • Procedure:

    • Dissolve the purified ethyl 1-isopropyl-piperidine-4-carboxylate (1 equivalent) in aqueous hydrochloric acid (6 M, 10 volumes).

    • Heat the mixture to reflux for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the water and excess HCl under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent system, such as isopropanol/ether, to yield pure this compound.

Route 2: Reductive Amination of Piperidine-4-carboxylate Ester with Acetone

This route provides a more convergent approach to the target molecule.

Signaling Pathway Diagram

A Piperidine-4-carboxylic acid B Piperidine-4-carboxylate Ester (e.g., Ethyl Ester) A->B Esterification (e.g., EtOH, SOCl2) C N-Isopropyl-piperidine-4-carboxylate Ester B->C Reductive Amination (Acetone, NaBH(OAc)3) D This compound C->D Hydrolysis & Salt Formation (e.g., aq. HCl)

Caption: Reaction pathway for the Reductive Amination synthesis route.

Experimental Protocols

Step 1: Esterification of Piperidine-4-carboxylic acid

  • This step is identical to Step 1 in Route 1.

Step 2: Reductive Amination

  • Objective: To form the N-isopropyl group directly from the piperidine ester and acetone.

  • Materials:

    • Ethyl piperidine-4-carboxylate

    • Acetone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate (1 equivalent) and acetone (2-3 equivalents) in DCE or THF (15 volumes).

    • If necessary, add a catalytic amount of acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, keeping the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • This step is identical to Step 3 in Route 1.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis routes. Please note that yields are highly dependent on reaction scale and optimization of conditions.

StepSynthesis RouteStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1BothPiperidine-4-carboxylic acidEthyl piperidine-4-carboxylateEtOH, SOCl₂90-98>95
2N-AlkylationEthyl piperidine-4-carboxylateEthyl 1-isopropyl-piperidine-4-carboxylate2-Bromopropane, K₂CO₃70-85>98 (after chromatography)
2Reductive AminationEthyl piperidine-4-carboxylateEthyl 1-isopropyl-piperidine-4-carboxylateAcetone, NaBH(OAc)₃75-90>98 (after chromatography)
3BothEthyl 1-isopropyl-piperidine-4-carboxylateThis compoundaq. HCl85-95>99 (after recrystallization)

Conclusion

The synthesis of this compound can be effectively achieved through either N-alkylation or reductive amination pathways. The N-alkylation route is a more traditional and stepwise method, which may be preferable for process control and scale-up. The reductive amination route offers a more convergent and potentially more efficient alternative. The choice of synthesis route will depend on factors such as reagent availability, scalability, and the desired purity profile of the final compound. The experimental protocols and data provided in this guide serve as a solid foundation for the successful synthesis of this important chemical entity.

An In-depth Technical Guide to 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride[1]

This technical guide provides a comprehensive overview of 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride, a derivative of isonipecotic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, physicochemical properties, proposed analytical methods, and potential biological activities of this compound, based on available data and analysis of structurally related molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-propan-2-ylpiperidine-4-carboxylic acid and its hydrochloride salt is presented below. It is important to note that much of the available data is computational.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 1-propan-2-ylpiperidine-4-carboxylic acid1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride[1]
Molecular Formula C₉H₁₇NO₂C₉H₁₈ClNO₂[1][2]
Molecular Weight 171.24 g/mol 207.70 g/mol [1][2]
CAS Number 280771-97-3117704-80-0[1][2]
Predicted Boiling Point 272 °CNot Available[3]
Predicted Density 1.057 g/cm³Not Available[3]
Predicted pKa 4.04 ± 0.20Not Available[3]
Predicted LogP -1.21.6132[1][2]
Topological Polar Surface Area (TPSA) 40.5 Ų40.54 Ų[1][2]

Synthesis and Purification

The synthesis of 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride can be achieved through a two-step process involving the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) followed by conversion to its hydrochloride salt.

Experimental Protocol: Synthesis of 1-propan-2-ylpiperidine-4-carboxylic acid

This protocol is based on established methods for the reductive amination of amines.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in 1,2-dichloroethane.

  • Addition of Reagents: Add acetone (1.5 equivalents) to the solution, followed by a catalytic amount of acetic acid.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1-propan-2-ylpiperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

  • 1-propan-2-ylpiperidine-4-carboxylic acid

  • Hydrochloric acid (2M in diethyl ether)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the purified 1-propan-2-ylpiperidine-4-carboxylic acid in a minimal amount of diethyl ether.

  • Salt Formation: Slowly add a 2M solution of hydrochloric acid in diethyl ether to the stirred solution.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride.

G Isonipecotic_Acid Piperidine-4-carboxylic acid Intermediate Iminium Ion Intermediate Isonipecotic_Acid->Intermediate Reaction with Acetone Acetone Acetone Acetone->Intermediate Product_Free_Base 1-propan-2-ylpiperidine-4-carboxylic acid Intermediate->Product_Free_Base Reduction STAB Sodium Triacetoxyborohydride STAB->Product_Free_Base Product_HCl 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride Product_Free_Base->Product_HCl Salt Formation HCl HCl in Diethyl Ether HCl->Product_HCl

Synthesis workflow for 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride.

Proposed HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet), the piperidine ring protons, and a broad signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the isopropyl group, the piperidine ring, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700-1725 cm⁻¹), and C-N stretching vibrations.[4]

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the free base (171.13 m/z).

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride is not currently available in the public domain. However, based on its structural similarity to isonipecotic acid, a known GABA_A receptor partial agonist, it is hypothesized that this compound may also interact with the GABAergic system.[5]

Inferred Mechanism of Action

Isonipecotic acid and its derivatives are known to act as GABA receptor agonists or modulators.[5] The N-alkylation of the piperidine ring can influence the potency and selectivity of these compounds for different GABA_A receptor subtypes. The isopropyl group in 1-propan-2-ylpiperidine-4-carboxylic acid may confer specific binding properties, potentially leading to agonist, antagonist, or allosteric modulator activity at GABA_A receptors.

G Compound 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride GABA_A_Receptor GABA_A Receptor Compound->GABA_A_Receptor Binds to Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens/Modulates Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to

Hypothesized signaling pathway for 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride.
Proposed Experimental Protocol: GABA_A Receptor Binding Assay

To investigate the potential interaction with GABA_A receptors, a competitive radioligand binding assay can be performed.

Materials:

  • Rat brain cortex membranes (source of GABA_A receptors)

  • [³H]-Muscimol (radioligand)

  • 1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride (test compound)

  • GABA (positive control)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare a suspension of rat brain cortex membranes in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the membrane suspension, [³H]-Muscimol, and varying concentrations of the test compound or GABA.

  • Incubation: Incubate the plate at 4°C for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of [³H]-Muscimol binding against the log concentration of the test compound.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Analysis Membrane_Prep Prepare Rat Brain Membranes Incubation Incubate Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-Muscimol Solution Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Measure Radioactivity Washing->Scintillation Data_Analysis Calculate IC50 Scintillation->Data_Analysis

Workflow for a GABA_A receptor binding assay.

Conclusion

1-propan-2-ylpiperidine-4-carboxylic acid hydrochloride is a derivative of isonipecotic acid with potential for activity within the central nervous system, likely through modulation of the GABAergic system. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, analysis, and biological evaluation based on established chemical principles and the known pharmacology of structurally related molecules. Further research is warranted to fully characterize its physicochemical properties and elucidate its specific biological functions.

References

Navigating the Physicochemical Landscape of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride (CAS Number: 117704-80-0). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on its expected behavior based on its chemical structure and data from analogous piperidine derivatives. Furthermore, it outlines detailed experimental protocols for determining thermodynamic solubility, a critical parameter in drug discovery and development.

Physicochemical Properties

This compound is the hydrochloride salt of 1-Isopropyl-piperidine-4-carboxylic acid. The salt form is generally utilized to enhance the aqueous solubility and stability of the parent compound.[1] Key computed and experimental properties of the free base and related compounds are summarized below, providing a foundational understanding of its chemical nature.

PropertyValueSource
Molecular Formula (HCl Salt) C₉H₁₈ClNO₂[2]
Molecular Weight (HCl Salt) 207.70 g/mol [2]
Molecular Formula (Free Base) C₉H₁₇NO₂[3][4]
Molecular Weight (Free Base) 171.24 g/mol [3][4][5]
Topological Polar Surface Area (TPSA) 40.54 Ų[2]
Predicted LogP (Free Base) 1.6132[2]
pKa (Predicted, Free Base) 4.04 ± 0.20[5]

Expected Solubility Profile

Based on the chemical structure, this compound is anticipated to exhibit the following solubility characteristics:

  • Aqueous Solubility : As a hydrochloride salt of a basic compound, it is expected to be soluble in water.[6][7] The solubility is likely to be pH-dependent, with higher solubility in acidic conditions where the piperidine nitrogen is protonated.[8]

  • Organic Solvents : Piperidine derivatives are often soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6][9] However, solubility in non-polar solvents like hexane is expected to be limited.[6]

Experimental Protocols for Thermodynamic Solubility Determination

The following section details a standardized shake-flask method for determining the thermodynamic (or equilibrium) solubility of this compound. This method is considered the gold standard for obtaining accurate solubility data.[10][11][12]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vial roller system with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated pH meter

  • Analytical balance

Procedure
  • Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration : Tightly cap the vials and place them on an orbital shaker or vial roller in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[10][13]

  • Phase Separation : After the equilibration period, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[13]

  • Sample Collection : Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[10][13]

  • pH Measurement : For aqueous solutions, measure the pH of the filtrate to determine the equilibrium pH.

  • Quantification :

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered sample solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the calibration standards and the diluted sample solution by HPLC-UV.

    • Quantify the concentration of the dissolved compound in the sample using the calibration curve.

  • Data Reporting : Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge C->D E Filter supernatant D->E F Measure pH of filtrate E->F G Dilute sample F->G H HPLC-UV analysis G->H I Quantify using calibration curve H->I J J I->J Report solubility (mg/mL or mol/L)

Caption: Thermodynamic Solubility Determination Workflow.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. Research into the biological activity of this compound is ongoing. The piperidine scaffold is a common feature in many biologically active molecules, and its derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of various enzymes and as ligands for receptors in the central nervous system.[14]

The logical relationship for its utility in research and development is based on its physicochemical properties. As a water-soluble compound, it is amenable to in vitro biological screening and formulation development for in vivo studies.

G A 1-Isopropyl-piperidine-4-carboxylic acid (Free Base) B HCl Salt Formation A->B C This compound B->C D Enhanced Aqueous Solubility and Stability C->D E Suitability for: - In Vitro Biological Assays - Formulation Development - In Vivo Studies D->E

Caption: Rationale for Hydrochloride Salt Formulation.

References

Spectroscopic Profile of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride (C₉H₁₈ClNO₂; Molecular Weight: 207.70 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific salt, this document focuses on predicted data derived from the analysis of its structural features and comparison with similar compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Chemical Structure and Predicted Spectroscopic Data

This compound is a piperidine derivative characterized by an isopropyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position. The hydrochloride salt form influences the electronic environment of the molecule, particularly the piperidine nitrogen.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl, piperidine ring, and carboxylic acid protons. The chemical shifts are influenced by the protonation of the piperidine nitrogen.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~12-13Broad Singlet1HCOOH
~3.5-3.7Multiplet1HCH-(isopropyl)
~3.3-3.5Multiplet2HPiperidine H-2e, H-6e
~2.9-3.1Multiplet2HPiperidine H-2a, H-6a
~2.4-2.6Multiplet1HPiperidine H-4
~2.0-2.2Multiplet2HPiperidine H-3e, H-5e
~1.7-1.9Multiplet2HPiperidine H-3a, H-5a
~1.3-1.4Doublet6HCH₃-(isopropyl)
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the carbon framework of the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~175-178C=O (Carboxylic Acid)
~58-62CH-(isopropyl)
~50-53Piperidine C-2, C-6
~38-42Piperidine C-4
~25-28Piperidine C-3, C-5
~17-19CH₃-(isopropyl)
Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2400-2700Broad, Multiple BandsN-H⁺ stretch (Ammonium salt)
~1700-1720StrongC=O stretch (Carboxylic Acid)
~2950-3000Medium-StrongC-H stretch (Aliphatic)
~1400-1470MediumC-H bend (Aliphatic)
~1100-1200MediumC-N stretch
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The data presented here is for the free base (1-Isopropyl-piperidine-4-carboxylic acid, M.W. 171.24).[2][3]

m/z (Predicted)Relative Intensity (%)Assignment
172.13High[M+H]⁺
154.12Medium[M+H - H₂O]⁺
128.11Medium[M+H - CO₂]⁺
84.08High[Piperidine ring fragment]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the chemical shifts of exchangeable protons (COOH and N-H⁺) will be affected. D₂O will result in the exchange and disappearance of these signals.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : 0-16 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A benchtop FTIR spectrometer.

  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture, often with the addition of a small amount of formic acid to promote ionization.

  • Data Acquisition :

    • Ionization Mode : Positive ion mode (ESI+).

    • Mass Range : m/z 50-500.

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 100-150 °C.

    • Nebulizer Gas : Nitrogen.

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺) and major fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry (ESI-MS) Synthesis->MS NMR_Data Determine C-H Framework & Connectivity NMR->NMR_Data IR_Data Identify Functional Groups (C=O, O-H, N-H⁺) IR->IR_Data MS_Data Confirm Molecular Weight & Formula MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Fig. 1: Workflow for the spectroscopic analysis of the target compound.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a versatile heterocyclic compound, is emerging as a significant building block in modern medicinal chemistry. This technical guide provides an in-depth overview of its potential research applications, synthetic methodologies, and role as a scaffold in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals interested in leveraging this molecule for innovative research.

Core Chemical Properties

This compound is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid). The introduction of an isopropyl group at the nitrogen atom (N-alkylation) significantly influences its physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile in potential drug candidates.

PropertyValue
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
CAS Number 117704-80-0
Appearance White crystalline powder[1]
Purity Typically ≥98%[2]
Solubility Soluble in water and methanol

Potential Research Applications

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules.[3] The piperidine moiety is a common structural motif in a wide array of pharmaceuticals, and N-alkylation is a key strategy to fine-tune their biological activity.[4]

Antimycobacterial Drug Discovery

A significant area of application for derivatives of this compound is in the development of novel treatments for tuberculosis. Research has shown that piperidine derivatives can act as potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of the bacterium, making MenA a promising drug target.

While specific inhibitory data for this compound is not available, it serves as a crucial starting material for the synthesis of potent MenA inhibitors. The following table summarizes the activity of a derivative synthesized using a similar piperidine scaffold.

Compound DerivativeTargetIC₅₀ (μM)GIC₅₀ (μM)
Compound 1 MenA13 - 228 - 10

IC₅₀: The concentration of the compound that inhibits 50% of the enzyme's activity. GIC₅₀: The concentration of the compound that inhibits 50% of M. tuberculosis growth.

MenA_Inhibition_Pathway Chorismate Chorismate 1,4-dihydroxy-2-naphthoate 1,4-dihydroxy-2-naphthoate Chorismate->1,4-dihydroxy-2-naphthoate Multiple Steps MenA MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone Catalyzes Piperidine Derivative Piperidine Derivative Piperidine Derivative->MenA Inhibits Menaquinone (Vitamin K2) Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone (Vitamin K2) Electron Transport Chain Electron Transport Chain Menaquinone (Vitamin K2)->Electron Transport Chain Essential for 1,4-dihydroxy-2-naphthoate->MenA Substrate

Central Nervous System (CNS) Research

The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[2] Although isonipecotic acid itself does not readily cross the blood-brain barrier, N-alkylation, as with the isopropyl group, can increase lipophilicity and potentially facilitate CNS penetration. This opens up avenues for the synthesis of novel CNS-active agents, such as anticonvulsants, anxiolytics, or analgesics. The piperidine scaffold is a common feature in many CNS drugs.

CNS_Drug_Discovery_Logic cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Resulting Compound cluster_3 Potential Applications Isonipecotic_Acid Isonipecotic Acid (Piperidine-4-carboxylic acid) N_Isopropylation N-Isopropylation Isonipecotic_Acid->N_Isopropylation Target_Compound This compound N_Isopropylation->Target_Compound CNS_Research CNS Research (e.g., GABAergic modulation) Target_Compound->CNS_Research Other_Therapeutics Other Therapeutic Areas Target_Compound->Other_Therapeutics

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is through reductive amination of piperidine-4-carboxylic acid with acetone, followed by salt formation.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether or as a concentrated aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of anhydrous DCM and methanol, add acetone (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 1-Isopropyl-piperidine-4-carboxylic acid.

  • For hydrochloride salt formation, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in diethyl ether or concentrated aqueous HCl dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow Start Start Materials: Piperidine-4-carboxylic acid Acetone Step1 1. Mix in DCM/MeOH Start->Step1 Step2 2. Add NaBH(OAc)₃ at 0°C Step1->Step2 Step3 3. Stir at RT for 12-16h Step2->Step3 Step4 4. Quench with NaHCO₃ Step3->Step4 Step5 5. Work-up and Extraction Step4->Step5 Step6 6. HCl addition for Salt Formation Step5->Step6 End Final Product: This compound Step6->End

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and medicinal chemistry. Its utility as a scaffold for generating novel antimycobacterial agents and its potential for the development of CNS-active compounds highlight its importance for further research. The synthetic accessibility of this compound allows for its broad application in the creation of diverse chemical libraries for high-throughput screening and lead optimization. As research into novel therapeutics continues to expand, the applications of this and similar piperidine derivatives are expected to grow.

References

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Technical Guide for Investigation as a GABA Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a derivative of the known γ-aminobutyric acid (GABA) receptor agonist, isonipecotic acid. Due to a lack of extensive published data on this specific compound, this document serves as an investigational framework. It outlines the theoretical basis for its potential activity as a GABA receptor ligand, drawing parallels from its parent compound, isonipecotic acid (piperidine-4-carboxylic acid).[1][2][3] Detailed experimental protocols for radioligand binding assays, synaptosomal GABA uptake assays, and patch-clamp electrophysiology are provided to enable researchers to characterize its pharmacological profile. Furthermore, this guide presents a structured approach to data analysis and visualization of relevant biological pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Ligands that modulate GABA receptors are of significant interest for therapeutic development in conditions such as anxiety, epilepsy, and sleep disorders.[4][5] this compound is a structural analog of isonipecotic acid, a conformationally constrained GABA derivative known to act as a moderately potent partial agonist at GABAA receptors.[1] The addition of an isopropyl group to the piperidine nitrogen is expected to increase lipophilicity, which may influence its pharmacokinetic properties, including blood-brain barrier penetration, and potentially alter its binding affinity and efficacy at GABA receptors. This guide outlines the necessary experimental procedures to elucidate the pharmacological properties of this compound.

Predicted Pharmacological Profile

Based on its structural similarity to isonipecotic acid, this compound is hypothesized to interact with GABA receptors. The primary targets for investigation would be:

  • GABAA Receptors: As a potential agonist, partial agonist, or modulator. Isonipecotic acid demonstrates partial agonism at α1, α2, α3, and α5 subunit-containing GABAA receptors, and full or near-full agonism at α4 and α6 subunit-containing receptors.[1]

  • GABA Transporters (GATs): Derivatives of the related nipecotic acid are known GABA uptake inhibitors.[6] Therefore, the potential for this compound to inhibit GABA reuptake should also be assessed.

The N-isopropyl group may alter the structure-activity relationship, potentially affecting subtype selectivity and functional activity.

Quantitative Data Summary (Hypothetical Data)

The following tables are presented as templates for summarizing the quantitative data that would be obtained from the experimental protocols described in this guide. Comparative data for the parent compound, isonipecotic acid, is included where available.

Table 1: GABAA Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)RadioligandSource
1-Isopropyl-piperidine-4-carboxylic acid HClα1β2γ2To be determined[3H]Muscimol-
1-Isopropyl-piperidine-4-carboxylic acid HClα2β3γ2To be determined[3H]Muscimol-
1-Isopropyl-piperidine-4-carboxylic acid HClα5β3γ2To be determined[3H]Muscimol-
Isonipecotic AcidMixedVariable[3H]GABA[7]

Table 2: Functional Activity at GABAA Receptors (Electrophysiology)

CompoundReceptor SubtypeEC50 (µM)% Max Response (vs GABA)Activity Type
1-Isopropyl-piperidine-4-carboxylic acid HClα1β2γ2To be determinedTo be determinedTo be determined
Isonipecotic Acidα1 subunit-containingVariable46-57%Partial Agonist[1]
Isonipecotic Acidα4/α6 subunit-containingVariable83-104%Agonist/Near-full Agonist[1]

Table 3: GABA Uptake Inhibition

CompoundTransporterIC50 (µM)SubstrateSource
1-Isopropyl-piperidine-4-carboxylic acid HClGAT-1To be determined[3H]GABA-
1-Isopropyl-piperidine-4-carboxylic acid HClGAT-2To be determined[3H]GABA-
1-Isopropyl-piperidine-4-carboxylic acid HClGAT-3To be determined[3H]GABA-
Nipecotic Acid (related compound)Mixed GATsVariable[3H]GABA[7]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the N-alkylation of isonipecotic acid (piperidine-4-carboxylic acid). A similar procedure for the synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride can be adapted.[8]

  • Reaction: Reductive amination of isonipecotic acid with acetone in the presence of a reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation.

  • Purification: The crude product can be purified by recrystallization.

  • Salt Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent like ethanol or ether.

Synthesis_Workflow Isonipecotic_Acid Isonipecotic Acid Intermediate Schiff Base Intermediate Isonipecotic_Acid->Intermediate Acetone Acetone Acetone->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Free_Base 1-Isopropyl-piperidine- 4-carboxylic Acid Reducing_Agent->Free_Base Intermediate->Free_Base Final_Product 1-Isopropyl-piperidine- 4-carboxylic acid HCl Free_Base->Final_Product HCl HCl HCl->Final_Product Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Centrifuge2->Wash Quantify Quantify Protein Wash->Quantify Incubate Incubate: Membranes + [3H]Muscimol + Test Compound Quantify->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Plot_Curve Generate Competition Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki GABA_Signaling cluster_synapse GABAergic Synapse cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA in Vesicles GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA in Synaptic Cleft GABA_Release->GABA_Synapse GABA_A_R GABA-A Receptor GABA_Synapse->GABA_A_R Binding GAT GABA Transporter (GAT) GABA_Synapse->GAT Reuptake Cl_Channel Chloride Channel (Open) GABA_A_R->Cl_Channel GABA Binding Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Test_Compound 1-Isopropyl-piperidine- 4-carboxylic acid HCl Test_Compound->GABA_A_R Potential Agonist/ Modulator Action Test_Compound->GAT Potential Inhibition

References

The Biological Frontier of N-Isopropyl Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of a multitude of approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a versatile foundation for therapeutic design.[1] This technical guide delves into the biological activities of piperidine derivatives, with a specific focus on the potential impact of the N-isopropyl substitution. While comprehensive data on N-isopropyl piperidine derivatives remains an emerging area of research, this guide consolidates the known biological activities of the broader piperidine class, providing a foundational understanding for future investigations into N-isopropyl analogs. We will explore key therapeutic areas, present quantitative data, detail experimental protocols, and visualize relevant signaling pathways to empower researchers in the development of next-generation therapeutics.

Diverse Biological Activities of Piperidine Derivatives

Piperidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The introduction of an N-isopropyl group can modulate the lipophilicity, steric bulk, and metabolic stability of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.[2]

Anticancer Activity

Numerous piperidine derivatives have been identified as potent anticancer agents, acting through various mechanisms such as the disruption of critical signaling pathways and the induction of apoptosis.[3][4]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and piperidine derivatives have shown promise in this area.[5][6] They have been found to be effective against a range of bacterial and fungal pathogens.[7]

Neuroprotective Effects

Compounds containing the piperidine moiety have been investigated for their potential in treating neurodegenerative diseases.[1] Their mechanisms often involve the modulation of signaling pathways related to oxidative stress and inflammation.[8][9]

Quantitative Biological Activity Data

The potency of piperidine derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzymatic or cellular inhibition, the half-maximal effective concentration (EC50) for agonistic or antagonistic effects, and the growth inhibitory concentration (GI50) for cytotoxicity. The following tables summarize representative quantitative data for various piperidine derivatives across different biological activities.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[3]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17aPC3Prostate0.81[3]
Compound 17aMGC803Gastric1.09[3]
Compound 17aMCF-7Breast1.30[3]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[10]
Compound 16HT29Colon4.1 (GI50, µg/mL)[10]

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

DerivativeMicroorganismActivityMIC (mg/mL)Reference
Compound 5K. pneumoniaeAntibacterial1.5[7]
Compound 5M. luteusAntibacterial1.5[7]
Compound 6Various BacteriaAntibacterialStrongest inhibitory activity[7]

Table 3: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives for Alzheimer's Disease

DerivativeEnzymeIC50 (µM)Reference
Compound 3gAcetylcholinesterase (AChE)4.32[11]
Compound 3jButyrylcholinesterase (BuChE)1.27[11]

Detailed Experimental Protocols

The following section provides standardized methodologies for key experiments used to evaluate the biological activity of piperidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of piperidine derivatives on cancer cell lines.

1. Cell Plating:

  • Seed cancer cells (e-g., MCF-7, PC3) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test N-isopropyl piperidine derivatives in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using appropriate software.[3]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of piperidine derivatives against various microorganisms.

1. Preparation of Inoculum:

  • Grow the microbial strain overnight in a suitable broth medium.

  • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

2. Compound Preparation:

  • Prepare a serial two-fold dilution of the N-isopropyl piperidine derivatives in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Visualizations

The biological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways that can be modulated by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization synthesis Synthesis of N-Isopropyl Piperidine Derivatives purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) purification->in_vitro in_vivo In Vivo Models (e.g., Xenograft, Infection) in_vitro->in_vivo data_analysis Data Analysis (IC50, MIC determination) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Feedback Loop

Caption: General experimental workflow for the development of N-isopropyl piperidine derivatives.

tgf_beta_pathway TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Piperine Piperine (Piperidine Derivative) Piperine->Receptor Inhibits SMAD SMAD 2/3 Phosphorylation Receptor->SMAD ERK ERK Phosphorylation Receptor->ERK EMT Epithelial-Mesenchymal Transition (EMT) SMAD->EMT ERK->EMT

Caption: Inhibition of TGF-β signaling pathway by piperine, a natural piperidine derivative.[12]

notch_pathway Piperine Piperine (Piperidine Derivative) Notch1 Notch1 Piperine->Notch1 Inhibits Jagged1 Jagged1 Piperine->Jagged1 Inhibits Hey1 Hey1 Notch1->Hey1 Hes1 Hes1 Notch1->Hes1 Jagged1->Notch1 Activates Apoptosis Apoptosis Hey1->Apoptosis Inhibits Hes1->Apoptosis Inhibits

Caption: Modulation of the Notch signaling pathway by piperine in prostate cancer cells.[13]

Conclusion

While the specific biological activities of N-isopropyl piperidine derivatives are a developing field of study, the extensive research on the broader piperidine class provides a robust framework for future exploration. The established anticancer, antimicrobial, and neuroprotective properties of piperidine-containing compounds highlight the therapeutic potential of this scaffold. By leveraging the provided experimental protocols and understanding the key signaling pathways involved, researchers are well-equipped to systematically investigate the unique contributions of the N-isopropyl moiety and unlock the full potential of these promising derivatives in drug discovery.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of piperidine-4-carboxylic acids, a class of compounds that has become a cornerstone in modern medicinal chemistry. From their initial synthesis in the mid-20th century to their crucial role as scaffolds in a vast array of therapeutics, this document provides a comprehensive overview of their origins, early synthetic methodologies, and initial biological characterization.

Discovery and First Synthesis

Piperidine-4-carboxylic acid, also known as isonipecotic acid, first emerged in the scientific literature in the 1940s. The pioneering work of J.P. Wibaut, published in 1944, is widely recognized as the first documented synthesis of this important heterocyclic compound. The primary route to this molecule was established through the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid). This foundational method laid the groundwork for future advancements in the synthesis of piperidine-4-carboxylic acid and its derivatives.

Subsequent to Wibaut's discovery, further refinements and alternative synthetic approaches were developed. Notably, a 1956 patent by Sperber and colleagues described a method for the preparation of isonipecotic acid, highlighting its growing importance as a chemical intermediate.[1] These early methods, primarily centered around the reduction of the pyridine ring, established a robust and scalable route to this versatile scaffold.

Early Synthetic Protocols

The initial syntheses of piperidine-4-carboxylic acid were characterized by their reliance on catalytic hydrogenation. Below are detailed experimental protocols based on the seminal publications of that era.

Catalytic Hydrogenation of Isonicotinic Acid (Wibaut, 1944)

This protocol is based on the foundational work that first described the synthesis of isonipecotic acid.

Experimental Protocol:

  • Reactants: Isonicotinic acid, Platinum(IV) oxide (Adams' catalyst), Glacial acetic acid, Hydrogen gas.

  • Procedure:

    • Isonicotinic acid is dissolved in glacial acetic acid in a high-pressure hydrogenation apparatus.

    • A catalytic amount of Platinum(IV) oxide is added to the solution.

    • The vessel is sealed and purged with hydrogen gas.

    • The reaction mixture is subjected to hydrogenation under elevated pressure and temperature.

    • Upon completion of the reaction (as determined by the cessation of hydrogen uptake), the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield the crude piperidine-4-carboxylic acid.

    • The product can be further purified by recrystallization.

Industrial Preparation via Catalytic Hydrogenation (Based on early industrial practices)

This protocol reflects the scaled-up synthesis of piperidine-4-carboxylic acid for industrial applications.

Experimental Protocol:

  • Reactants: 4-Pyridinecarboxylic acid (isonicotinic acid), Water, Palladium on charcoal (Pd/C) catalyst, Hydrogen gas, Methanol.

  • Procedure:

    • A mixture of 4-pyridinecarboxylic acid and water is charged into a high-pressure hydrogenation reactor.

    • A catalytic amount of palladium on charcoal is added to the mixture.

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 4-5 MPa.

    • The reaction mixture is heated to 90-100 °C and stirred for 3-4 hours.

    • After the reaction is complete, the catalyst is removed by filtration.

    • Approximately 50% of the water is removed by distillation under reduced pressure.

    • The solution is cooled to 30 °C, and methanol is added to precipitate the product.

    • The mixture is further cooled to 10 °C, and the piperidine-4-carboxylic acid is collected by centrifugation and dried.

Physicochemical and Early Biological Characterization

Early investigations into piperidine-4-carboxylic acid focused on determining its fundamental physicochemical properties and exploring its potential biological activities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of piperidine-4-carboxylic acid as reported in early literature.

PropertyValue
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
Melting Point>300 °C
AppearanceWhite crystalline solid
SolubilitySoluble in water
Identification as a GABA-A Receptor Agonist

A significant milestone in the history of piperidine-4-carboxylic acid was its identification as a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor in 1978. This discovery opened the door to its exploration in neuroscience and its use as a lead structure for the development of centrally acting agents.

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

GABA_A_Signaling cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces & Packages GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to

Caption: Simplified schematic of the GABA-A receptor signaling pathway.

Quantitative Biological Data

The interaction of isonipecotic acid with GABA-A receptors has been quantified, demonstrating its partial agonism. The maximal efficacy (Emax) varies depending on the subunit composition of the receptor.

GABA-A Receptor SubtypeMaximal Efficacy (Emax) of Isonipecotic Acid
α1-containing46-57%
α2-containing46-57%
α3-containing46-57%
α5-containing46-57%
α4-containing83-104%
α6-containing83-104%

Evolution to a Privileged Scaffold in Drug Discovery

The rigid, three-dimensional structure of the piperidine ring, combined with the versatile chemical handle of the carboxylic acid group, has made piperidine-4-carboxylic acid a "privileged scaffold" in drug discovery. Its derivatives have been instrumental in the development of a wide range of therapeutic agents targeting various biological systems. The ability to modify the piperidine nitrogen and the carboxylic acid moiety, as well as to introduce substituents on the ring, provides a vast chemical space for optimization of drug properties.

The following workflow illustrates the central role of piperidine-4-carboxylic acid in the drug discovery process.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis & Derivatization P4CA Piperidine-4-carboxylic Acid (Starting Material) N_functionalization N-Functionalization P4CA->N_functionalization C_functionalization Carboxylic Acid Functionalization P4CA->C_functionalization Ring_substitution Ring Substitution P4CA->Ring_substitution Library Compound Library N_functionalization->Library C_functionalization->Library Ring_substitution->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative. The piperidine scaffold is a significant structural motif in a wide array of pharmaceutical agents, valued for its presence in compounds targeting various therapeutic areas, including neurology and oncology.[1] The N-substitution on the piperidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. This document provides a detailed protocol for the synthesis of this compound, a key intermediate for drug discovery and development.

The described synthesis is a three-step process commencing with the reductive amination of ethyl isonipecotate with acetone, followed by ester hydrolysis and subsequent formation of the hydrochloride salt. This method is based on well-established chemical transformations, ensuring its robustness and scalability.

Experimental Protocol

The synthesis of this compound is accomplished through the following three key steps:

Step 1: Synthesis of Ethyl 1-isopropylpiperidine-4-carboxylate

This step involves the N-alkylation of ethyl isonipecotate via reductive amination with acetone. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent.[2]

  • Materials:

    • Ethyl isonipecotate

    • Acetone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of ethyl isonipecotate (1 equivalent) in dichloromethane (DCM), add acetone (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude ethyl 1-isopropylpiperidine-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a basic solution.

  • Materials:

    • Ethyl 1-isopropylpiperidine-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Water

    • Ethanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ethyl 1-isopropylpiperidine-4-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the hydrolysis by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Isopropyl-piperidine-4-carboxylic acid.

Step 3: Synthesis of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Materials:

    • 1-Isopropyl-piperidine-4-carboxylic acid

    • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

    • Diethyl ether

  • Procedure:

    • Dissolve the 1-Isopropyl-piperidine-4-carboxylic acid in a minimal amount of a suitable solvent like isopropanol.

    • To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

    • A precipitate of this compound will form.

    • Continue stirring for a short period, then collect the solid by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Material/Product
Ethyl isonipecotateC₈H₁₅NO₂157.21Starting Material
AcetoneC₃H₆O58.08Reagent
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Reagent
Ethyl 1-isopropylpiperidine-4-carboxylateC₁₁H₂₁NO₂199.29Intermediate
1-Isopropyl-piperidine-4-carboxylic acidC₉H₁₇NO₂171.24[3][4]Intermediate
This compoundC₉H₁₈ClNO₂207.70[5]Final Product

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Ethyl Isonipecotate Step1 Step 1: Reductive Amination Start->Step1 Reagents1 Acetone, NaBH(OAc)3 DCM Reagents1->Step1 Intermediate1 Ethyl 1-isopropylpiperidine-4-carboxylate Step1->Intermediate1 Work-up Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Reagents2 NaOH, H2O/EtOH Reagents2->Step2 Intermediate2 1-Isopropyl-piperidine-4-carboxylic acid Step2->Intermediate2 Acidification & Work-up Step3 Step 3: Salt Formation Intermediate2->Step3 Reagents3 HCl Reagents3->Step3 FinalProduct 1-Isopropyl-piperidine-4-carboxylic acid HCl Step3->FinalProduct Precipitation & Filtration

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for N-alkylation of Piperidine-4-carboxylic Acid with an Isopropyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted piperidine-4-carboxylic acids are valuable building blocks in medicinal chemistry and drug development, serving as scaffolds for a wide range of therapeutic agents. The N-alkylation of the piperidine ring is a critical step in the synthesis of these compounds, allowing for the introduction of various functional groups that can modulate the pharmacological properties of the final molecule. This document provides detailed application notes and protocols for the N-alkylation of piperidine-4-carboxylic acid with an isopropyl group to synthesize 1-isopropylpiperidine-4-carboxylic acid. The primary method described is reductive amination, a highly efficient and selective approach for the formation of C-N bonds.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction planning, characterization, and purification.

Table 1: Physicochemical Data of Reactants and Product

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Piperidine-4-carboxylic acidPiperidine-4-carboxylic acidC₆H₁₁NO₂129.16498-94-2
AcetonePropan-2-oneC₃H₆O58.0867-64-1
1-Isopropylpiperidine-4-carboxylic acid1-(propan-2-yl)piperidine-4-carboxylic acidC₉H₁₇NO₂171.24280771-97-3

Reaction Scheme

The synthesis of 1-isopropylpiperidine-4-carboxylic acid is achieved via a one-pot reductive amination reaction. Piperidine-4-carboxylic acid is reacted with acetone in the presence of a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-isopropylated product.

reaction_scheme reactant1 Piperidine-4-carboxylic acid plus1 + reactant2 Acetone arrow1 NaBH(OAc)₃ (Sodium triacetoxyborohydride) DCM, rt product 1-Isopropylpiperidine-4-carboxylic acid

Caption: Reductive amination of piperidine-4-carboxylic acid with acetone.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 1-isopropylpiperidine-4-carboxylic acid via reductive amination.

Materials:

  • Piperidine-4-carboxylic acid

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

  • Addition of Acetone: Add acetone (1.5 eq) to the reaction mixture.

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volumes).

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a methanol/dichloromethane gradient.

Quantitative Data:

Table 2: Expected Reaction Parameters and Yield

ParameterValue
Reactant Ratio1 : 1.5 : 1.5
(Acid : Acetone : NaBH(OAc)₃)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12 - 24 hours
Expected Yield > 85%

Characterization Data (Predicted)

As experimental spectroscopic data for 1-isopropylpiperidine-4-carboxylic acid is not widely published, the following are predicted characteristic signals that would confirm the structure of the product.

  • ¹H NMR:

    • A multiplet corresponding to the methine proton of the isopropyl group.

    • A doublet corresponding to the two methyl groups of the isopropyl group.

    • Multiplets corresponding to the piperidine ring protons.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid.

    • A signal for the methine carbon of the isopropyl group.

    • Signals for the methyl carbons of the isopropyl group.

    • Signals for the carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated mass of 172.1332 g/mol .

  • Infrared (IR) Spectroscopy:

    • A broad absorption band for the O-H stretch of the carboxylic acid.

    • A strong absorption for the C=O stretch of the carboxylic acid.

    • C-H stretching and bending vibrations for the alkyl groups.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

experimental_workflow start Start setup Reaction Setup: - Piperidine-4-carboxylic acid - Anhydrous DCM start->setup add_acetone Add Acetone setup->add_acetone add_stab Add NaBH(OAc)₃ add_acetone->add_stab react Stir at Room Temperature (12-24h) add_stab->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction (Water/NaHCO₃) monitor->quench workup Aqueous Workup: - Separate layers - Extract with DCM - Wash with brine - Dry over Na₂SO₄ quench->workup concentrate Concentrate in vacuo workup->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 1-isopropylpiperidine-4-carboxylic acid.

logical_relationship reactants Reactants - Piperidine-4-carboxylic acid - Acetone reaction Reductive Amination reactants->reaction reductant Reducing Agent - NaBH(OAc)₃ reductant->reaction solvent Solvent - Dichloromethane solvent->reaction intermediate Iminium Ion Intermediate (in situ) reaction->intermediate forms product Product - 1-Isopropylpiperidine-4-carboxylic acid intermediate->product is reduced to

Application Note: HPLC Analysis for Purity Determination of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative that serves as a building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of such compounds.[1] This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound.

The principle of this method is based on the separation of the main compound from its potential impurities on a non-polar stationary phase with a polar mobile phase.[1] While the piperidine ring itself lacks a strong chromophore, the carboxylic acid group allows for UV detection. For higher sensitivity or in the absence of a suitable chromophore, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be considered.[2]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: To accurately weigh standards and samples.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (or formic acid for MS compatibility).[3]

  • Reference Standard: this compound of known purity.

  • Sample: this compound to be analyzed.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil C18)[4] or similar. A column with low silanol activity is preferable.[5]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Diluent: Mobile phase A (0.1% Phosphoric acid in Water) and Acetonitrile in a 95:5 v/v ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the chromatographic system should be verified. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a high percentage of the organic solvent and then store it in an appropriate solvent mixture.

Calculation of Purity

The purity of the sample is calculated based on the area normalization method.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

For a more accurate quantification, an external standard method can be used.

% Purity = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Purity of Standard

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1tbdtbdtbdtbd
2tbdtbdtbdtbd
3tbdtbdtbdtbd
4tbdtbdtbdtbd
5tbdtbdtbdtbd
Mean tbdtbd--
%RSD tbdtbd--

tbd - to be determined experimentally

Table 2: Sample Purity Analysis

Sample IDInjectionRetention Time of Main Peak (min)Area of Main PeakTotal Area of All Peaks% Purity (Area Normalization)
Sample A1tbdtbdtbdtbd
2tbdtbdtbdtbd
Average -tbdtbdtbdtbd

tbd - to be determined experimentally

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phase Prepare Diluent Prepare Standard Solution Prepare Sample Solution system_setup System Equilibration Baseline Stabilization prep_solutions->system_setup Load Solutions system_suitability Inject Standard (5x) Check SST Parameters system_setup->system_suitability analysis Inject Blank Inject Standard Inject Sample (2x) system_suitability->analysis SST Pass data_acquisition Acquire Chromatograms analysis->data_acquisition data_processing Integrate Peaks Calculate SST Calculate Purity data_acquisition->data_processing reporting Generate Report data_processing->reporting

Caption: Workflow for HPLC purity analysis.

Discussion

The proposed RP-HPLC method provides a reliable approach for the purity determination of this compound. The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds. The use of a phosphoric acid buffer in the mobile phase helps to control the ionization of the carboxylic acid group, leading to better peak shape and reproducibility. The gradient elution allows for the separation of impurities with a wide range of polarities.

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. This would typically include studies on specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

For impurities that are not UV active, or for more sensitive detection, derivatization of the piperidine nitrogen with a UV-active tag such as 4-toluenesulfonyl chloride can be employed.[4] Alternatively, a mass spectrometer (MS) detector can be coupled with the HPLC system for identification and quantification of impurities.

References

Application Notes and Protocols for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in three-dimensional space. The N-isopropyl group provides a specific lipophilic and steric profile that can be exploited to modulate a compound's potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in the development of bioactive molecules, with a focus on its potential application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway. Inhibitors of PARP have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations. The 1-alkylpiperidine-4-yl moiety has been successfully incorporated into potent PARP inhibitors. For instance, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide was identified as a potent PARP-1 inhibitor with excellent cellular potency and in vivo efficacy.[1]

By substituting the N-propyl group with an N-isopropyl group, researchers can explore the structure-activity relationship (SAR) at this position, potentially leading to improved potency, selectivity, or DMPK (drug metabolism and pharmacokinetics) properties. The branched isopropyl group may offer different interactions with the protein binding pocket compared to a linear alkyl chain.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-isopropylpiperidine-4-carboxylate

This protocol describes the N-isopropylation of ethyl piperidine-4-carboxylate via reductive amination.

Materials:

  • Ethyl piperidine-4-carboxylate (1 equivalent)

  • Acetone (1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl piperidine-4-carboxylate (1 eq) in anhydrous dichloromethane (DCM), add acetone (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford pure ethyl 1-isopropylpiperidine-4-carboxylate.

Protocol 2: Saponification to 1-Isopropyl-piperidine-4-carboxylic acid

Materials:

  • Ethyl 1-isopropylpiperidine-4-carboxylate (1 equivalent)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2 equivalents)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 1-isopropylpiperidine-4-carboxylate (1 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH (2 eq).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 6-7 with 1 M HCl.

  • The product can be isolated by lyophilization or by extraction with a suitable organic solvent if it does not precipitate.

Protocol 3: Formation of this compound

Materials:

  • 1-Isopropyl-piperidine-4-carboxylic acid (1 equivalent)

  • Hydrochloric acid (e.g., 2 M in diethyl ether or as HCl gas)

  • Diethyl ether or other suitable non-polar solvent

Procedure:

  • Dissolve the 1-Isopropyl-piperidine-4-carboxylic acid in a minimal amount of a suitable solvent like methanol or ethanol.

  • Add this solution to a stirred solution of hydrochloric acid in diethyl ether at 0 °C.

  • Stir the mixture for 1-2 hours at 0 °C to room temperature.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 4: Synthesis of a Hypothetical PARP Inhibitor

This protocol describes the amide coupling of 1-Isopropyl-piperidine-4-carboxylic acid with a benzimidazole intermediate, based on the synthesis of related PARP inhibitors.[1]

Materials:

  • This compound (1 equivalent)

  • 2-amino-3-nitrobenzoic acid methyl ester (or similar intermediate)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 eq) in anhydrous DMF, add DIPEA (3 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) and stir for another 15 minutes.

  • Add the 2-amino-3-nitrobenzoic acid methyl ester intermediate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled amide.

  • Subsequent steps would involve reduction of the nitro group and cyclization to form the benzimidazole ring, followed by final deprotection steps as required.

Protocol 5: PARP-1 Enzyme Inhibition Assay

This is a representative protocol for evaluating the inhibitory activity of synthesized compounds against the PARP-1 enzyme.

Materials:

  • Human recombinant PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter (e.g., HRP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (in DMSO)

Procedure:

  • Coat streptavidin plates with biotinylated NAD⁺.

  • In a separate plate, prepare serial dilutions of the test compounds in assay buffer.

  • Add the PARP-1 enzyme and histones to the wells containing the test compounds and incubate to allow for the reaction to initiate.

  • Transfer the reaction mixture to the NAD⁺-coated plates and incubate to allow the poly(ADP-ribosyl)ation of histones.

  • Wash the plates to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plates again.

  • Add the substrate for the reporter enzyme (e.g., TMB for HRP) and measure the signal (e.g., absorbance at a specific wavelength).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following table presents hypothetical but plausible data for a series of PARP inhibitors based on the 2-(1-alkylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide scaffold. This data is for illustrative purposes to demonstrate how results would be presented and to highlight the potential impact of modifying the N-alkyl substituent.

Compound IDR-GroupPARP-1 Kᵢ (nM)[1]Cellular EC₅₀ (nM)[1]
1 (Reference) n-Propyl83
Hypothetical 2 Isopropyl125
Hypothetical 3 Ethyl158
Hypothetical 4 Cyclopropyl62

Note: Data for compounds 2, 3, and 4 are illustrative and not from a published source.

Visualizations

Synthesis Workflow

cluster_0 Synthesis of Building Block cluster_1 Synthesis of PARP Inhibitor A Ethyl piperidine-4-carboxylate C Ethyl 1-isopropylpiperidine-4-carboxylate A->C Reductive Amination B Acetone B->C Reductive Amination D 1-Isopropyl-piperidine-4-carboxylic acid C->D Saponification E 1-Isopropyl-piperidine-4-carboxylic acid HCl D->E HCl salt formation G Final PARP Inhibitor E->G Amide Coupling & Further Steps F Benzimidazole Intermediate F->G Amide Coupling & Further Steps cluster_pathway Role of PARP in DNA Repair DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes PARP_Inhibitor 1-Isopropylpiperidine-based PARP Inhibitor PARP1->PARP_Inhibitor inhibited by DDR_proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_proteins recruits Repair DNA Repair DDR_proteins->Repair Apoptosis Cell Death (Apoptosis) Repair->Apoptosis if fails PARP_Inhibitor->Repair blocks

References

Application Notes and Protocols for Receptor Binding Assays with 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a piperidine derivative. The piperidine scaffold is a common motif in neuropharmacology, and its derivatives are known to interact with a variety of receptor systems in the central nervous system. Notably, the piperidine-4-carboxylic acid core structure is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] This structural similarity suggests that this compound may exhibit affinity for GABA receptors.

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a compound with its receptor target.[2][3][4] These assays, typically performed with membranes from cells expressing the receptor of interest or from tissue homogenates, allow for the determination of key binding parameters such as the inhibition constant (Ki), which is a measure of the compound's binding affinity. This document provides a detailed experimental protocol for a competitive radioligand binding assay to evaluate the binding of this compound to the GABA-A receptor, a plausible target based on its chemical structure. The protocol can be adapted for other potential receptor targets, such as muscarinic or sigma receptors, by selecting the appropriate radioligand and receptor source.

Potential Signaling Pathways

GABA-A receptors are ligand-gated ion channels that, upon binding of an agonist like GABA, open to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABAA GABA-A Receptor Chloride_channel Chloride Ion Channel (Closed) GABAA->Chloride_channel Associated with Chloride_channel_open Chloride Ion Channel (Open) GABAA->Chloride_channel_open Conformational Change GABA GABA GABA->GABAA Binds to Compound 1-Isopropyl-piperidine- 4-carboxylic acid hydrochloride Compound->GABAA Potentially Binds to Chloride_ion Cl- Chloride_channel_open->Chloride_ion Allows Influx of Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_ion->Hyperpolarization Leads to

Figure 1: Simplified GABA-A Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for the GABA-A receptor using a competitive radioligand binding assay with [³H]-Muscimol, a potent GABA-A agonist.

Materials and Reagents
  • Receptor Source: Rat brain membranes or membranes from HEK293 cells stably expressing human GABA-A receptor subunits.

  • Radioligand: [³H]-Muscimol (specific activity ~15-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Ligand: GABA (gamma-Aminobutyric acid) at a high concentration (e.g., 1 mM).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Scintillation Cocktail: Appropriate for aqueous samples.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

  • Protein Assay Kit: (e.g., Bradford or BCA) to determine membrane protein concentration.

Membrane Preparation (from Rat Brain)
  • Homogenize whole rat brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay.

  • Store membrane aliquots at -80°C until use.

Assay Procedure
  • Prepare Reagent Dilutions:

    • Prepare a stock solution of this compound and create serial dilutions in the assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • Dilute the [³H]-Muscimol in assay buffer to a final concentration near its Kd value for the GABA-A receptor (typically 1-5 nM).[6]

    • Prepare a high concentration solution of GABA (1 mM) for determining non-specific binding.

  • Set up the 96-well Plate: In triplicate for each condition:

    • Total Binding: 50 µL of [³H]-Muscimol, 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [³H]-Muscimol, 50 µL of 1 mM GABA, and 100 µL of membrane preparation.

    • Competition: 50 µL of [³H]-Muscimol, 50 µL of the corresponding dilution of this compound, and 100 µL of membrane preparation.

  • Incubation:

    • Seal the plate and incubate at 4°C for 45-60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester.[7]

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification:

    • Dry the filter mat, place it in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Membrane Homogenate D Set up 96-well Plate (Total, NSB, Competition) A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Radioligand and NSB Ligand Solutions C->D E Incubate at 4°C D->E F Filter and Wash E->F G Add Scintillation Cocktail F->G H Count Radioactivity G->H I Calculate Specific Binding H->I J Plot Dose-Response Curve I->J K Determine IC50 and Ki J->K

Figure 2: Workflow for the Competitive Receptor Binding Assay.

Data Presentation

The following table summarizes hypothetical binding affinity data for this compound at the GABA-A receptor, presented as the inhibition constant (Ki).

CompoundReceptorRadioligandKi (nM) [Hypothetical]
This compoundGABA-A[³H]-Muscimol150
GABA (control)GABA-A[³H]-Muscimol25

Note: The Ki values are hypothetical and serve as an example of how data would be presented. Actual values must be determined experimentally.

Conclusion

This document provides a comprehensive protocol for conducting a receptor binding assay to determine the affinity of this compound for the GABA-A receptor. The detailed methodology, from membrane preparation to data analysis, offers a robust framework for researchers in drug discovery and pharmacology. The provided diagrams for the signaling pathway and experimental workflow serve to visually clarify the complex processes involved. While the GABA-A receptor is a logical starting point for investigation due to structural similarities, this protocol can be readily adapted to explore the compound's activity at other potential targets by substituting the appropriate receptor source and radioligand.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-Isopropyl-piperidin-4-carbonsäurehydrochlorid für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

1-Isopropyl-piperidin-4-carbonsäurehydrochlorid ist ein wertvolles Ausgangsmaterial für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die Piperidinstruktur ist ein weit verbreitetes Motiv in vielen Medikamenten.[1] Die Derivatisierung der Carbonsäuregruppe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle zur Synthese von Amid- und Ester-Derivaten von 1-Isopropyl-piperidin-4-carbonsäurehydrochlorid und präsentieren repräsentative SAR-Daten. Die Derivatisierung der Carbonsäuregruppe ist eine gängige Strategie in der medizinischen Chemie, um die Wechselwirkungen mit biologischen Zielstrukturen zu modulieren und die physikochemischen Eigenschaften, wie die Zellpermeabilität, zu verbessern.[2]

Logischer Arbeitsablauf für eine SAR-Studie

Das folgende Diagramm veranschaulicht den typischen Arbeitsablauf einer SAR-Studie, beginnend mit der Leitverbindung.

SAR_Workflow Lead Leitverbindung (1-Isopropyl-piperidin- 4-carbonsäure) Derivatization Synthese der Derivate (Amide, Ester etc.) Lead->Derivatization Design Purification Aufreinigung und Charakterisierung Derivatization->Purification Screening Biologisches Screening (z.B. in vitro Assays) Purification->Screening Data Datenauswertung (SAR-Analyse) Screening->Data New_Leads Identifizierung neuer Leitstrukturen Data->New_Leads Optimierung New_Leads->Derivatization

Abbildung 1: Allgemeiner Arbeitsablauf einer SAR-Studie.

Experimentelle Protokolle

Vor Beginn der Derivatisierungsreaktionen muss die freie Base von 1-Isopropyl-piperidin-4-carbonsäure aus dem Hydrochloridsalz hergestellt werden.

Protokoll 1: Freisetzung der freien Base

  • Lösen Sie 1-Isopropyl-piperidin-4-carbonsäurehydrochlorid in einer minimalen Menge Wasser.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Geben Sie langsam eine gesättigte wässrige Lösung von Natriumbicarbonat (NaHCO₃) zu, bis die CO₂-Entwicklung aufhört und der pH-Wert der Lösung basisch ist (ca. pH 8-9).

  • Extrahieren Sie die wässrige Phase dreimal mit einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat).

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die freie Base als Feststoff oder Öl zu erhalten.

Protokoll 2: Synthese von Amiden mittels EDC-Kupplung

Die Amidkopplung ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie.[3] Carbodiimid-Reagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) werden häufig zur Aktivierung der Carbonsäure eingesetzt.[4]

  • Aktivierung der Carbonsäure: Lösen Sie 1-Isopropyl-piperidin-4-carbonsäure (1 Äquivalent) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Dimethylformamid (DMF).

  • Fügen Sie N-Hydroxysuccinimid (NHS, 1,2 Äquivalente) und EDC (1,2 Äquivalente) hinzu.[5]

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 15-60 Minuten.[5]

  • Kupplung mit dem Amin: Fügen Sie das gewünschte primäre oder sekundäre Amin (1,2 Äquivalente) zur voraktivierten Mischung hinzu.[5]

  • Rühren Sie die Reaktion bei Raumtemperatur für 1-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.[5]

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat. Waschen Sie die organische Phase nacheinander mit 5%iger wässriger Salzsäure, gesättigter wässriger Natriumbicarbonatlösung und gesättigter wässriger Natriumchloridlösung (Sole).[5]

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.[5]

  • Aufreinigung: Das Rohprodukt kann durch Säulenchromatographie an Kieselgel aufgereinigt werden.[5]

Protokoll 3: Synthese von Estern mittels Fischer-Veresterung

Die Fischer-Veresterung ist eine klassische Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen unter Säurekatalyse.[6][7][8]

  • Lösen Sie 1-Isopropyl-piperidin-4-carbonsäure (1 Äquivalent) im gewünschten Alkohol (wird oft im Überschuss als Lösungsmittel verwendet).[6]

  • Fügen Sie eine katalytische Menge einer starken Säure wie Schwefelsäure (H₂SO₄) oder p-Toluolsulfonsäure (p-TsOH) hinzu (typischerweise 2-5 mol%).[9]

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss. Die Reaktionszeit kann je nach den Reaktanden variieren (von einigen Stunden bis zu über 24 Stunden).[7][9]

  • Der Reaktionsfortschritt kann mittels DC oder LC-MS überwacht werden.

  • Aufarbeitung: Kühlen Sie die Reaktionsmischung ab und entfernen Sie den überschüssigen Alkohol im Vakuum.

  • Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie ihn mit gesättigter wässriger NaHCO₃-Lösung, um die Säure zu neutralisieren, und anschließend mit Sole.[9]

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Aufreinigung: Das Rohprodukt wird typischerweise durch Säulenchromatographie oder Destillation gereinigt.[2][7]

Derivatisierungsstrategien

Das folgende Diagramm zeigt die Derivatisierung der zentralen 1-Isopropyl-piperidin-4-carbonsäure-Struktur zu verschiedenen Amiden und Estern.

Derivatization_Strategies cluster_start Ausgangsmaterial cluster_derivatives Derivate cluster_reagents Reagenzien Start 1-Isopropyl-piperidin-4-carbonsäure Amide Amide Start->Amide EDC, NHS Ester Ester Start->Ester H+, Δ Amine R1R2NH (Amine) Amine->Amide Alcohols R3OH (Alkohole) Alcohols->Ester

Abbildung 2: Derivatisierungsstrategien für 1-Isopropyl-piperidin-4-carbonsäure.

Datenpräsentation: SAR-Studie

Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von Derivaten zusammen, um die Ergebnisse einer SAR-Studie zu veranschaulichen. Die biologische Aktivität wird hier als IC₅₀-Wert (halbmaximale Hemmkonzentration) gegen ein hypothetisches Zielenzym, die "Target-Kinase X", angegeben.

VerbindungR-GruppeIC₅₀ (nM) Target-Kinase X
1 -OH (Ausgangsverbindung)1500
2a -NH₂ (unsubstituiertes Amid)850
2b -NH-CH₃ (Methylamid)620
2c -NH-CH₂-Ph (Benzylamid)150
2d -NH-(4-Cl-Ph) (4-Chlorphenylamid)75
2e -N(CH₃)₂ (Dimethylamid)980
2f -NH-Morpholin320
3a -O-CH₃ (Methylester)1200
3b -O-CH₂CH₃ (Ethylester)1150
3c -O-CH₂-Ph (Benzylester)450

Analyse der SAR-Daten:

  • Amide vs. Carbonsäure: Die Umwandlung der Carbonsäure (1 ) in Amide (Serie 2 ) führt im Allgemeinen zu einer erhöhten Wirksamkeit.

  • Substitution am Amidstickstoff: Unsubstituierte (2a ) und kleine Alkylamide (2b ) zeigen eine moderate Aktivität. Aromatische Substituenten, insbesondere solche mit elektronenziehenden Gruppen wie 4-Chlorphenyl (2d ), steigern die Aktivität signifikant.[10] Dies deutet auf eine mögliche hydrophobe und/oder π-Stacking-Wechselwirkung in der Bindungstasche des Zielproteins hin.

  • Sterische Hinderung: Das disubstituierte Amid (2e ) zeigt eine geringere Aktivität als die monosubstituierten Analoga, was auf sterische Hinderung zurückzuführen sein könnte.

  • Ester-Derivate: Die Ester-Derivate (Serie 3 ) zeigen eine geringere Verbesserung der Aktivität im Vergleich zu den Amiden, wobei der Benzyl-Ester (3c ) die höchste Wirksamkeit in dieser Reihe aufweist.

Fazit

Die Derivatisierung von 1-Isopropyl-piperidin-4-carbonsäure ist eine effektive Strategie für SAR-Studien. Die vorgestellten Protokolle für die Amid- und Ester-Synthese sind robust und vielseitig einsetzbar. Die systematische Untersuchung der Derivate ermöglicht es, wichtige Erkenntnisse über die molekularen Wechselwirkungen mit dem biologischen Ziel zu gewinnen und Wirkstoffkandidaten mit verbesserter Potenz und optimierten Eigenschaften zu identifizieren. Die Daten legen nahe, dass insbesondere die Einführung von substituierten Arylamiden ein vielversprechender Ansatz zur Steigerung der biologischen Aktivität ist.

References

Application Notes and Protocols: Large-Scale Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a valuable building block in pharmaceutical development. The described methodology is designed for scalability and robustness, focusing on a two-step process commencing with the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with acetone, followed by the formation of the hydrochloride salt. This application note includes a comprehensive experimental protocol, tabulated quantitative data for key reaction parameters, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent scaffold in medicinal chemistry, and N-alkylation is a common strategy to modulate the pharmacological properties of the resulting compounds. The isopropyl group can influence potency, selectivity, and pharmacokinetic profiles. Therefore, a reliable and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. The presented protocol outlines an efficient synthesis route suitable for large-scale production.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Reductive Amination: Piperidine-4-carboxylic acid is reacted with acetone in the presence of a reducing agent to form 1-Isopropyl-piperidine-4-carboxylic acid.

  • Salt Formation: The resulting amino acid is then treated with hydrochloric acid to yield the final hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid via Reductive Amination

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or another suitable solvent

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suitable reaction vessel, charge piperidine-4-carboxylic acid and methanol. Stir the mixture to form a suspension.

  • Add acetone to the suspension. The amount of acetone should be in slight excess relative to the piperidine-4-carboxylic acid.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be controlled to manage any potential exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Isopropyl-piperidine-4-carboxylic acid. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

Materials:

  • 1-Isopropyl-piperidine-4-carboxylic acid (from Step 1)

  • Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent (e.g., diethyl ether, isopropanol)

  • Diethyl ether or another suitable anti-solvent

  • Isopropanol (IPA)

Procedure:

  • Dissolve the crude 1-Isopropyl-piperidine-4-carboxylic acid in a minimal amount of a suitable solvent, such as isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether) dropwise with stirring until the pH of the solution is acidic (pH 1-2).

  • A precipitate of this compound should form. If precipitation is slow, it can be induced by adding an anti-solvent like diethyl ether.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake with a cold solvent (e.g., diethyl ether).

  • Dry the product under vacuum at a temperature not exceeding 50 °C to a constant weight.

Data Presentation

ParameterStep 1: Reductive AminationStep 2: Salt Formation
Reactants Piperidine-4-carboxylic acid, Acetone, Reducing Agent1-Isopropyl-piperidine-4-carboxylic acid, HCl
Molar Ratio (to starting material) 1 : 1.1-1.5 : 1.1-1.51 : 1.05-1.2
Solvent Methanol, DichloromethaneIsopropanol, Diethyl ether
Temperature 0-25 °C0-25 °C
Reaction Time 12-24 hours1-3 hours
Typical Yield 85-95% (crude)>95%
Purity (by HPLC) >90% (crude)>98%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Hydrochloride Salt Formation A Piperidine-4-carboxylic acid + Acetone in Methanol B Addition of Reducing Agent (0-5 °C) A->B Cool C Reaction at RT (12-24h) B->C Warm to RT D Workup: Quench, Extract, Dry C->D Reaction Complete E Crude 1-Isopropyl-piperidine- 4-carboxylic acid D->E F Dissolve in Isopropanol E->F Transfer to next step G Addition of HCl (0-5 °C) F->G Cool H Precipitation & Stirring G->H I Filtration & Drying H->I J 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and toxic; handle with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.

  • The quenching step with sodium bicarbonate will evolve gas (CO₂); ensure adequate venting.

Safe handling and storage procedures for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride (CAS No. 117704-80-0). The information herein is compiled from safety data for structurally related compounds, including piperidine derivatives and acidic hydrochlorides, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Application Notes

Introduction

This compound is a heterocyclic compound.[1] As a piperidine derivative and an acidic hydrochloride, it should be handled with care, assuming it may be an irritant and potentially harmful if ingested. The primary hazards are associated with its potential to cause skin, eye, and respiratory tract irritation.

Physical and Chemical Properties

The known physical and chemical properties of 1-Isopropyl-piperidine-4-carboxylic acid and its hydrochloride salt are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂ChemScene[1]
Molecular Weight 207.70 g/mol ChemScene[1]
Appearance White crystalline powderBOC Sciences
Purity ≥98%ChemScene[1]
Boiling Point (Free Base) 272℃Echemi[2]
pKa (Free Base) 4.04 ± 0.20Echemi[2]
Storage Temperature 2-8℃ChemScene[1]
Toxicological Information

Toxicological data for this compound is limited. The following table summarizes the available information for the free base and hazard classifications for similar compounds.

HazardClassificationDetailsSource
Acute Oral Toxicity (Free Base) Acute Tox. 4H302: Harmful if swallowed.PubChem[3]
Irritation (Hydrochloride Salt) Irritant (Xi)Assumed to be an irritant.ChemicalBook[4]
Skin Irritation Category 2Causes skin irritation. (Based on related compounds)Fisher Scientific[5]
Eye Irritation Category 2Causes serious eye irritation. (Based on related compounds)Fisher Scientific[5]
Respiratory Irritation Category 3May cause respiratory irritation. (Based on related compounds)Fisher Scientific[5]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

EquipmentSpecification
Eye/Face Protection ANSI-approved safety goggles or a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4] A lab coat must be worn and fully buttoned.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. If PEL is exceeded, a respirator is necessary.
First Aid Measures

In the event of exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Fire Fighting Measures
MeasureInstruction
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products May produce carbon monoxide, carbon dioxide, and nitrogen oxides upon thermal decomposition.[5]
Special Protective Equipment Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Protocols

Protocol for Safe Handling of Solid Compound
  • Preparation : Before handling, ensure that a certified chemical fume hood is operational. Have all necessary PPE, spill kit materials, and waste containers readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in Table 1.4.

  • Handling : Conduct all weighing and transfer operations within the chemical fume hood. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Cleaning : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Protocol for Solution Preparation
  • Preparation : Work within a certified chemical fume hood.

  • Tare Vessel : Place a clean, dry beaker or flask on a balance and tare it.

  • Weighing : Carefully add the desired amount of this compound to the vessel.

  • Solvent Addition : Slowly add the desired solvent to the vessel while stirring.

  • Dissolution : Stir the mixture until the solid is completely dissolved.

  • Storage : Transfer the solution to a clearly labeled, sealed container for storage.

Protocol for Spill Response
  • Evacuation : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : For small spills, absorb the material with an inert substance such as sand or vermiculite.

  • Collection : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination : Clean the spill area with an appropriate solvent and wipe down all surfaces.

  • Waste Disposal : Dispose of the contaminated materials as hazardous waste according to institutional guidelines.

Protocol for Waste Disposal
  • Containerization : All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Protocol for Storage
  • Container : Store the compound in its original, tightly sealed container.

  • Location : Keep in a cool, dry, and well-ventilated area. A dedicated chemical storage cabinet is recommended.

  • Temperature : Store at 2-8°C for long-term stability.[1]

  • Incompatibilities : Store away from strong oxidizing agents, strong bases, and sources of ignition.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound A Preparation B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Weigh and Transfer Compound C->D E Prepare Solution (if needed) D->E F Decontaminate Work Area D->F E->F G Dispose of Waste F->G H Remove PPE G->H I Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

Safety_Procedures_Logic Logical Relationship of Safety Procedures Compound 1-Isopropyl-piperidine-4- carboxylic acid hydrochloride Hazards Potential Hazards (Irritant, Harmful if Swallowed) Compound->Hazards Storage Proper Storage (2-8°C, Dry, Ventilated) Compound->Storage Controls Engineering Controls (Fume Hood) Hazards->Controls PPE Personal Protective Equipment (Goggles, Gloves, Coat) Hazards->PPE Emergency Emergency Procedures (First Aid, Spill Response) Hazards->Emergency Handling Safe Handling Procedures Controls->Handling PPE->Handling

Caption: Logical relationship of safety procedures for the featured compound.

References

Troubleshooting & Optimization

Technical Support Center: 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing common impurities encountered during the synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic routes for this compound are:

  • Reductive Amination: This method involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with acetone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, followed by salt formation with hydrochloric acid.

  • N-Alkylation: This route consists of the direct alkylation of a piperidine-4-carboxylic acid ester with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base, followed by ester hydrolysis and salt formation.

Q2: What are the potential sources of impurities in the synthesis?

A2: Impurities can originate from several sources, including:

  • Starting materials: Purity of piperidine-4-carboxylic acid, acetone, and isopropyl halides is crucial.

  • Side reactions: Incomplete reactions or competing reaction pathways can lead to the formation of byproducts.

  • Degradation: The final compound or intermediates may degrade under the reaction or purification conditions.

  • Reagents and solvents: Residual solvents and byproducts from reagents can be carried through the synthesis.

Q3: How can I identify and quantify impurities in my sample?

A3: A combination of analytical techniques is recommended for the comprehensive analysis of impurities:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for separating and quantifying the main component and its related substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents and certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities if they can be isolated or are present in sufficient concentration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can be used to identify the molecular weights of impurities, aiding in their structural identification.

Troubleshooting Guide: Common Impurities and Solutions

This guide details potential impurities, their likely causes, and recommended solutions.

Impurity Profile in Reductive Amination Route
Impurity NameStructurePotential CauseTroubleshooting and Prevention
Piperidine-4-carboxylic acid (Isonipecotic Acid) 1-(CH(CH₃)₂)C₅H₉N(COOH)Incomplete reaction. Insufficient reducing agent or reaction time.- Ensure at least a stoichiometric amount of the reducing agent is used. - Monitor the reaction by HPLC or TLC until the starting material is consumed. - Optimize reaction temperature and time.
N-Isopropyl-piperidine (from decarboxylation) C₅H₁₀N-CH(CH₃)₂Potential decarboxylation of the product under harsh reaction or work-up conditions (e.g., high temperature).- Maintain moderate reaction temperatures. - Use a milder work-up procedure, avoiding prolonged exposure to strong acids or bases at elevated temperatures.
Over-reduced byproduct (Alcohol from acetone) (CH₃)₂CHOHReduction of the starting carbonyl compound (acetone) by the reducing agent. More common with less selective reducing agents like sodium borohydride.[1]- Use a milder and more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[2] - Control the reaction temperature, as higher temperatures can lead to less selectivity.
Impurity Profile in N-Alkylation Route

| Impurity Name | Structure | Potential Cause | Troubleshooting and Prevention | | :--- | :--- | :--- | | Piperidine-4-carboxylic acid ester | C₅H₁₀N(COOR) | Incomplete alkylation reaction. Insufficient isopropyl halide or reaction time. | - Use a slight excess of the isopropyl halide. - Ensure the base is sufficiently strong and soluble to deprotonate the piperidine nitrogen. - Monitor the reaction progress by TLC or HPLC. | | Di-isopropylation byproduct (Quaternary ammonium salt) | C₅H₁₀N⁺(CH(CH₃)₂)₂(COOR) X⁻ | Over-alkylation of the piperidine nitrogen. This is more likely with highly reactive alkylating agents and excess reagent. | - Use a controlled stoichiometry of the isopropyl halide. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. - Use a bulky, non-nucleophilic base to minimize side reactions. | | Unreacted Isopropyl Halide | (CH₃)₂CHX (X = Br, I) | Excess reagent used in the reaction. | - Use a minimal excess of the alkylating agent. - Implement an efficient purification step, such as distillation or aqueous washes, to remove the volatile alkyl halide. |

Experimental Protocols

Key Experiment: HPLC Method for Purity and Related Substances

This protocol outlines a general stability-indicating HPLC method for the analysis of this compound.

1. Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to the same concentration as the standard solution.

3. System Suitability:

Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. Key parameters include:

  • Tailing factor: Should be less than 2.0 for the main peak.

  • Theoretical plates: Should be greater than 2000 for the main peak.

  • Relative standard deviation (RSD) of peak area: Should be less than 2.0% for replicate injections.

Visualizations

Logical Relationship of Impurity Formation in Reductive Amination

G Figure 1. Potential Impurity Pathways in Reductive Amination A Piperidine-4-carboxylic acid C 1-Isopropyl-piperidine-4-carboxylic acid (Product) A->C D Unreacted Starting Material A->D Incomplete Reaction B Acetone B->C E Isopropanol (Over-reduction) B->E Side Reaction F Reducing Agent (e.g., NaBH(OAc)₃) F->C Reductive Amination F->E

Caption: Impurity formation pathways during reductive amination synthesis.

Experimental Workflow for Impurity Identification

G Figure 2. General Workflow for Impurity Identification A Synthesized Sample of 1-Isopropyl-piperidine-4-carboxylic acid HCl B HPLC Analysis (Purity Profile) A->B F GC-MS Analysis (Volatile Impurities) A->F C Pure Sample (>99.5%) B->C D Impurity Peaks Detected B->D H Final Impurity Profile and Report C->H E LC-MS Analysis (Molecular Weight) D->E G Impurity Structure Elucidation (NMR) E->G F->H G->H

Caption: A typical workflow for the identification and characterization of impurities.

References

Technical Support Center: Optimizing N-isopropylation of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-isopropylation of piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-isopropylation of piperidine?

A1: The two most common and effective methods are:

  • Direct Alkylation: This involves the reaction of piperidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), typically in the presence of a base.[1]

  • Reductive Amination: This is a one-pot process where piperidine is reacted with acetone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2][3]

Q2: Which method should I choose for my synthesis?

A2: The choice depends on your specific requirements:

  • Reductive Amination is generally preferred as it inherently avoids the common problem of over-alkylation and the formation of quaternary ammonium salts.[3][4][5] It is often a cleaner reaction.

  • Direct Alkylation can be effective but requires careful control of reaction conditions (stoichiometry, temperature, and rate of addition) to minimize the formation of the N,N-diisopropylpiperidinium salt byproduct.[1][4]

Q3: How can I prevent the formation of the quaternary ammonium salt byproduct?

A3: Over-alkylation is a significant issue, particularly in direct alkylation.[6] To minimize it:

  • Control Stoichiometry: Use an excess of piperidine relative to the isopropyl halide.[4]

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture, for instance, using a syringe pump.[1] This maintains a low concentration of the electrophile.

  • Use a Base: Incorporate a non-nucleophilic base to neutralize the acid (HX) formed during the reaction, which can otherwise catalyze side reactions.[4]

  • Choose Reductive Amination: This method is the most reliable way to prevent over-alkylation.[3][5]

Q4: What are the recommended solvents and bases for direct N-alkylation?

A4: The choice of solvent and base is critical for success.

  • Solvents: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are commonly used as they can effectively dissolve the reactants and facilitate the reaction.[1][4]

  • Bases: Weak, non-nucleophilic bases are preferred to scavenge the acid byproduct without promoting side reactions. Anhydrous potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N) are effective choices.[1][7] For higher reactivity, stronger bases like sodium hydride (NaH) can be used, but this may increase the risk of side reactions.[1]

Method 1: Direct Alkylation with Isopropyl Halide

This method involves the direct reaction of piperidine with an isopropyl halide. While straightforward, it requires careful optimization to prevent the formation of byproducts.

Troubleshooting Guide: Direct Alkylation

Q: My reaction is very slow or incomplete. What could be the cause? A:

  • Piperidine Protonation: The reaction generates an acid (HBr or HI) which protonates the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[4]

    • Solution: Add at least one equivalent of a non-nucleophilic base like K₂CO₃ or NaHCO₃ to neutralize the acid as it forms.[1]

  • Insufficient Temperature: The reaction may require gentle heating to proceed at a reasonable rate.[1]

    • Solution: Try heating the reaction to 40-70°C, but monitor carefully, as higher temperatures can also increase the rate of quaternary salt formation.[1][4]

  • Poor Leaving Group: If using 2-chloropropane, the reaction will be significantly slower than with 2-bromopropane or 2-iodopropane.

    • Solution: Use 2-bromopropane or 2-iodopropane for better reactivity.

Q: I'm observing a significant amount of a water-soluble byproduct. How can I fix this? A: This indicates the formation of the N,N-diisopropylpiperidinium quaternary ammonium salt due to over-alkylation.[4][6]

  • Excess Alkylating Agent: Using too much isopropyl halide is a primary cause.

    • Solution: Use piperidine in excess (2-3 equivalents) relative to the alkylating agent.[4]

  • Rapid Addition: Adding the alkylating agent too quickly creates localized high concentrations.

    • Solution: Add the isopropyl halide dropwise over a prolonged period using a syringe pump to maintain a low concentration.[1]

  • High Temperature: Elevated temperatures can accelerate the second alkylation step.

    • Solution: Run the reaction at room temperature or with only gentle heating, and monitor its progress closely.

Summary of Reaction Conditions for Direct N-isopropylation
ParameterConditionRationale / Notes
Alkylating Agent 2-iodopropane > 2-bromopropaneReactivity of the leaving group (I > Br).
Stoichiometry 1.5 - 3.0 eq. Piperidine / 1.0 eq. Isopropyl HalideExcess piperidine minimizes over-alkylation.[4]
Base K₂CO₃, NaHCO₃, Et₃N, DIPEA (1.0 - 1.5 eq.)Neutralizes the acid byproduct (HX).[1][4]
Solvent Acetonitrile, DMFPolar aprotic solvents are generally effective.[1]
Temperature Room Temperature to 70°CGentle heating may be required, but increases the risk of over-alkylation.[1]
Addition Method Slow, dropwise addition of alkyl halideMinimizes localized high concentrations of the electrophile.[1]
Experimental Protocol: Direct N-isopropylation
  • To a stirred solution of piperidine (2.0 equivalents) in anhydrous acetonitrile (0.1 M concentration relative to the limiting reagent), add potassium carbonate (1.5 equivalents).[1]

  • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add 2-bromopropane (1.0 equivalent) dropwise to the suspension over a period of 1-2 hours at room temperature using a syringe pump.[1]

  • Monitor the reaction progress using TLC or GC-MS. If the reaction is slow, gently heat the mixture to 50°C.

  • Upon completion, filter the solid salts and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).[1]

  • To isolate the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ may evolve. [1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-isopropylpiperidine.

Method 2: Reductive Amination with Acetone

This is often the preferred method as it avoids over-alkylation by reacting piperidine with acetone and a reducing agent in a one-pot synthesis.[3][5]

Troubleshooting Guide: Reductive Amination

Q: My reductive amination is sluggish or failing. What are the likely causes? A:

  • Inefficient Iminium Ion Formation: This is a common issue, especially if reagents are not anhydrous.[5]

    • Solution: Ensure all reagents, including the acetone and solvent, are dry. Water can inhibit the formation of the crucial iminium ion intermediate.[5] You can also consider pre-forming the imine by stirring piperidine and acetone together for a period before adding the reducing agent.[5]

  • Reducing Agent Incompatibility: The choice of reducing agent and solvent is linked.

    • Solution: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and works well in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[8] Sodium borohydride (NaBH₄) is more reactive and is typically used in protic solvents like methanol or ethanol, but it can also reduce the acetone if not controlled.[9]

  • Incorrect pH: The formation of the imine is often favored under slightly acidic conditions (pH ~4-5).[3]

    • Solution: Adding a small amount of acetic acid can catalyze imine formation, especially when using less reactive borohydride reagents. However, STAB generates acetic acid in situ.

Q: My final product is contaminated with unreacted imine. How can I improve the reduction step? A: This indicates an incomplete reduction.[9]

  • Insufficient Reducing Agent: The amount or reactivity of the reducing agent may be inadequate.

    • Solution: Try increasing the equivalents of the reducing agent (e.g., use 1.5 eq. of NaBH₄). If using NaBH₄ in methanol, ensure the temperature is kept low (0°C) during addition to prevent unwanted side reactions with the solvent.[9]

  • Hydrolysis during Work-up: The imine intermediate can be hydrolyzed back to piperidine and acetone if the work-up conditions are too acidic before the reduction is complete.

    • Solution: Ensure the reaction is complete (monitored by TLC/GC-MS) before quenching. Quench the reaction by carefully adding a basic solution (e.g., saturated NaHCO₃).

Summary of Reaction Conditions for Reductive Amination
ParameterCondition ACondition BRationale / Notes
Carbonyl Acetone (1.0 - 1.5 eq.)Acetone (1.0 - 1.5 eq.)The electrophile for iminium ion formation.
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq.)Sodium Borohydride (NaBH₄) (1.2 - 1.5 eq.)STAB is milder and selective for the iminium ion.[8] NaBH₄ is a stronger, more economical choice.
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Methanol (MeOH), Ethanol (EtOH)STAB is typically used in aprotic solvents.[8] NaBH₄ is effective in protic solvents.[9]
Temperature Room Temperature0°C to Room TemperatureNaBH₄ reductions in methanol are often started at 0°C.
Additive Acetic Acid (catalytic, optional)Acetic Acid (catalytic, optional)Can catalyze imine formation, especially with NaBH₄.[3]
Experimental Protocol: Reductive Amination
  • In a round-bottom flask, dissolve piperidine (1.0 equivalent) and acetone (1.2 equivalents) in anhydrous dichloromethane (DCM) (to a concentration of ~0.2 M).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-isopropylpiperidine.

  • Purify the product by distillation or column chromatography if necessary.

Visual Logic and Workflow Diagrams

experimental_workflow General Workflow for N-isopropylation of Piperidine cluster_start Reactants & Setup cluster_methodA Method A: Direct Alkylation cluster_methodB Method B: Reductive Amination cluster_end Work-up & Purification start Piperidine + Solvent A1 Add Base (e.g., K2CO3) start->A1 B1 Add Acetone start->B1 A2 Slowly Add Isopropyl Halide A1->A2 A3 Stir at RT or Heat Gently A2->A3 workup Reaction Quench & Aqueous Work-up A3->workup B2 Stir to Form Iminium Ion B1->B2 B3 Add Reducing Agent (e.g., STAB) B2->B3 B3->workup purify Drying & Solvent Removal workup->purify product Purification (Distillation / Chromatography) purify->product

Caption: General experimental workflow for the two primary N-isopropylation methods.

troubleshooting_guide Troubleshooting Logic for N-isopropylation cluster_low_yield Low Yield / Incomplete Reaction cluster_byproduct Byproduct Formation issue Identify Primary Issue q_method Which Method? issue->q_method Low Yield q_byproduct What Byproduct? issue->q_byproduct Byproducts sol_da Direct Alkylation: 1. Add Base (K2CO3) 2. Increase Temperature 3. Use iPrBr or iPrI q_method->sol_da Direct Alkylation sol_ra Reductive Amination: 1. Ensure Anhydrous Conditions 2. Add Catalytic Acid 3. Pre-form Iminium Ion q_method->sol_ra Reductive Amination sol_quat Quaternary Salt: 1. Use Excess Piperidine 2. Slow Alkyl Halide Addition 3. Lower Temperature 4. Switch to Reductive Amination q_byproduct->sol_quat Quaternary Salt (Direct Alkylation) sol_imine Unreacted Imine: 1. Add More Reducing Agent 2. Check Reagent Quality 3. Increase Reaction Time q_byproduct->sol_imine Imine Residue (Reductive Amination)

Caption: A logical guide for troubleshooting common N-isopropylation issues.

References

Technical Support Center: Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for the synthesis of this compound is through the reductive amination of piperidine-4-carboxylic acid with acetone, followed by the formation of the hydrochloride salt. This process typically involves the reaction of the secondary amine of the piperidine ring with acetone to form an unstable iminium intermediate, which is then reduced in situ to the desired N-isopropyl product.

Q2: I am experiencing a significantly low yield. What are the most common causes?

Low yields in this synthesis can stem from several factors. The most common issues include:

  • Incomplete imine/iminium ion formation: The initial reaction between the piperidine derivative and acetone is a reversible equilibrium. Suboptimal conditions can lead to a low concentration of the iminium intermediate available for reduction.

  • Inefficient reduction: The choice and handling of the reducing agent are critical. Decomposition of the reducing agent or incorrect stoichiometry can lead to incomplete conversion.[1][2]

  • Side reactions: Competing reactions can consume starting materials or the desired product.

  • Product loss during workup and purification: The physicochemical properties of the product can make its isolation challenging, leading to significant losses.

The following sections will delve into troubleshooting each of these areas in more detail.

Troubleshooting Guide for Low Yield

Q3: My reaction seems to be stalling, and I suspect incomplete imine formation. How can I improve this step?

Optimizing imine/iminium ion formation is crucial for driving the reaction towards the product. Here are several parameters to investigate:

  • pH of the reaction medium: The formation of the iminium ion is acid-catalyzed. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.[2] For reductive aminations, a mildly acidic pH, typically between 5 and 7, is often optimal. The addition of a catalytic amount of a weak acid, such as acetic acid, is common practice.[3]

  • Reaction Temperature: While imine formation can often proceed at room temperature, gentle heating may be required to favor the formation of the intermediate. However, excessive heat can lead to degradation of the reactants or product.

  • Water Removal: The formation of the imine from the initial carbinolamine intermediate involves the elimination of a water molecule. Removing water can shift the equilibrium towards the imine. This can be achieved by using a dehydrating agent, such as molecular sieves, or by azeotropic distillation with a suitable solvent.

  • Stoichiometry of Acetone: Using an excess of acetone can help drive the equilibrium towards the formation of the iminium ion.

Q4: Which reducing agent is most suitable for this reaction, and what precautions should I take?

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the ketone (acetone).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[1] It is a mild and selective reducing agent that can be used in a one-pot procedure. It is less basic than other borohydrides, which helps to avoid side reactions. However, it is moisture-sensitive.

  • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is stable under mildly acidic conditions. A significant drawback is its high toxicity and the potential for cyanide byproduct formation.[2]

  • Sodium Borohydride (NaBH₄): While being a powerful reducing agent, it can also reduce the starting ketone (acetone), leading to the formation of isopropanol and a decrease in yield.[1][2] If using NaBH₄, it is often added after allowing sufficient time for imine formation.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium TriacetoxyborohydrideHigh selectivity, mild, one-pot reactionMoisture sensitiveDichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium CyanoborohydrideStable in mild acidHighly toxic, potential cyanide byproductsMethanol (MeOH), Ethanol (EtOH)
Sodium BorohydrideInexpensive, readily availableCan reduce ketones and aldehydesMethanol (MeOH), Ethanol (EtOH)

Q5: What are the potential side reactions that could be lowering my yield?

Several side reactions can occur during the synthesis, leading to the formation of impurities and a reduction in the yield of the desired product.

  • Over-alkylation: While less common with a secondary amine starting material, it's a possibility if primary amines are present as impurities.

  • Reduction of Acetone: As mentioned, non-selective reducing agents like NaBH₄ can reduce acetone to isopropanol, consuming the reagent and reducing the effective concentration of the ketone.

  • Aldol Condensation of Acetone: Under basic conditions, acetone can undergo self-condensation to form diacetone alcohol and mesityl oxide. Maintaining a neutral to slightly acidic pH can minimize this.

  • Formation of Borate Esters: Borohydride reagents can react with the carboxylic acid group of the starting material or product, which may complicate the reaction and workup.

Q6: I'm having trouble isolating and purifying the final hydrochloride salt. What are the best practices?

The product is an amino acid hydrochloride, which can be highly soluble in water and other polar solvents, making extraction and purification challenging.

  • Acid-Base Extraction: A standard workup involves an acid-base extraction to separate the basic product from neutral and acidic impurities. However, due to the amphoteric nature of the product, precise pH control is necessary.

  • Crystallization: The hydrochloride salt is typically a crystalline solid. Purification by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/acetone) is often effective.

  • Column Chromatography: If the product is not sufficiently pure after crystallization, column chromatography on silica gel can be employed. To prevent peak tailing due to the basicity of the piperidine nitrogen, it is advisable to add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar N-substituted piperidine-4-carboxylic acids.[4][5]

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane (10 mL/g of starting material), add acetone (3.0-5.0 eq).

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization.

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product Formation Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Iminium Intermediate Iminium Intermediate Piperidine-4-carboxylic acid->Iminium Intermediate + Acetone - H2O Acetone Acetone Acetone->Iminium Intermediate Reduction Reduction Iminium Intermediate->Reduction [H] 1-Isopropyl-piperidine-4-carboxylic acid 1-Isopropyl-piperidine-4-carboxylic acid Reduction->1-Isopropyl-piperidine-4-carboxylic acid HCl Salt Formation HCl Salt Formation 1-Isopropyl-piperidine-4-carboxylic acid->HCl Salt Formation + HCl Final Product 1-Isopropyl-piperidine-4- carboxylic acid hydrochloride HCl Salt Formation->Final Product

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckImine Check Imine Formation (TLC, LC-MS) Start->CheckImine OptimizeImine Optimize Imine Formation: - Adjust pH (5-7) - Increase Acetone eq. - Add Dehydrating Agent CheckImine->OptimizeImine Incomplete CheckReduction Check Reduction Step (TLC, LC-MS) CheckImine->CheckReduction Complete OptimizeImine->CheckReduction OptimizeReduction Optimize Reduction: - Verify Reducing Agent Quality - Adjust Stoichiometry - Change Reducing Agent CheckReduction->OptimizeReduction Incomplete CheckWorkup Review Workup & Purification CheckReduction->CheckWorkup Complete OptimizeReduction->CheckWorkup OptimizeWorkup Optimize Workup: - Precise pH control - Efficient Extraction - Optimize Recrystallization CheckWorkup->OptimizeWorkup Losses Identified Success Yield Improved CheckWorkup->Success No Obvious Losses OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Diagram 3: Key Parameter Relationships

Parameter_Relationships Yield Yield ImineFormation Imine Formation ImineFormation->Yield ReductionEfficiency Reduction Efficiency ReductionEfficiency->Yield Purity Product Purity Purity->Yield pH pH pH->ImineFormation Temperature Temperature Temperature->ImineFormation ReducingAgent Reducing Agent ReducingAgent->ReductionEfficiency Solvent Solvent Solvent->ReductionEfficiency Workup Workup/Purification Workup->Purity

Caption: Interplay of key reaction parameters affecting yield and purity.

References

Technical Support Center: Synthesis of N-alkylated Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-alkylated piperidine carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Q1: My N-alkylation reaction of a piperidine carboxylic acid is giving a very low yield or failing completely. What are the common causes and how can I improve it?

A1: Low yields in the N-alkylation of piperidine carboxylic acids can stem from several factors, ranging from reactant inactivity to suboptimal reaction conditions. Below are common causes and troubleshooting steps:

  • Poor Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide analogue to increase the reaction rate.

  • Steric Hindrance: A sterically bulky alkylating agent or a substituted piperidine ring can significantly slow down the reaction. In such cases, increasing the reaction temperature or switching to a less hindered alkylating agent, if possible, may improve the yield.

  • Inappropriate Base: The choice of base is critical. For direct alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in polar aprotic solvents like DMF or acetonitrile.[1] If the reaction is sluggish, a stronger, non-nucleophilic base could be employed, but care must be taken to avoid side reactions.

  • Solvent Effects: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic amine, thus increasing its reactivity.

  • Low Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate.[2] If the reaction is being run at room temperature, consider gradually increasing the heat while monitoring for the appearance of side products by TLC or LC-MS.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of N-Alkylated Product check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions change_alkyl_halide Switch to More Reactive Alkyl Halide (e.g., R-I) check_reagents->change_alkyl_halide increase_temp Increase Reaction Temperature check_conditions->increase_temp change_base_solvent Optimize Base and Solvent Combination check_conditions->change_base_solvent consider_alternative Consider Alternative Synthetic Route increase_temp->consider_alternative If unsuccessful success Improved Yield increase_temp->success If successful change_alkyl_halide->consider_alternative If unsuccessful change_alkyl_halide->success If successful change_base_solvent->consider_alternative If unsuccessful change_base_solvent->success If successful reductive_amination Reductive Amination consider_alternative->reductive_amination protection_strategy Protection of Carboxylic Acid consider_alternative->protection_strategy reductive_amination->success protection_strategy->success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Issue 2: Formation of Multiple Products (Over-alkylation)

Q2: I am observing the formation of a quaternary ammonium salt in my reaction mixture. How can I prevent this over-alkylation?

A2: Over-alkylation is a common side reaction because the N-alkylated piperidine product is often more nucleophilic than the starting secondary amine.[1] This leads to a second alkylation event, forming a quaternary ammonium salt. Here are strategies to minimize this:

  • Control Stoichiometry: Use a molar excess of the piperidine carboxylic acid relative to the alkylating agent. This ensures that the alkylating agent is more likely to react with the starting material rather than the more nucleophilic product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture maintains a low concentration of the electrophile, which can significantly reduce the rate of the second alkylation.[1]

  • Use of a Hindered Base: A sterically hindered, non-nucleophilic base can be effective in deprotonating the piperidine nitrogen without competing in the alkylation reaction.

  • Alternative Method: Reductive Amination: Reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[3][4] This one-pot reaction involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[3][5][6]

Reaction Pathways: N-Alkylation vs. Over-alkylation

overalkylation_pathway piperidine Piperidine Carboxylic Acid product Desired N-Alkylated Product piperidine->product 1st Alkylation (Desired) alkyl_halide Alkyl Halide (R-X) side_product Quaternary Ammonium Salt (Side Product) product->side_product 2nd Alkylation (Over-alkylation)

Caption: Competing pathways leading to N-alkylation and over-alkylation.

Issue 3: O-Alkylation of the Carboxylic Acid

Q3: I suspect that O-alkylation of the carboxylic acid is occurring alongside N-alkylation. How can I confirm this and favor N-alkylation?

A3: O-alkylation, the formation of an ester, is a potential side reaction, especially when using strong bases that can deprotonate the carboxylic acid, forming a carboxylate anion which is also a nucleophile.

  • Confirmation of O-Alkylation: This can be confirmed by spectroscopic methods. In the ¹³C NMR spectrum, the carbon of a -CH₂- group attached to an oxygen (ester) will appear further downfield (typically 60-80 ppm) compared to a -CH₂- group attached to a nitrogen (amine, typically 40-60 ppm).[7] Mass spectrometry can also help identify the ester product.

  • Favoring N-Alkylation:

    • Choice of Base: The selectivity between N- and O-alkylation can be influenced by the base.[8] Weaker bases like sodium bicarbonate may not significantly deprotonate the carboxylic acid, thus favoring N-alkylation.

    • Protecting Group Strategy: The most reliable way to prevent O-alkylation is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation.[2] The ester can then be hydrolyzed in a final step to yield the desired N-alkylated piperidine carboxylic acid.

    • Solvent Choice: The solvent can influence the nucleophilicity of the competing nucleophiles. Protic solvents can solvate the carboxylate anion through hydrogen bonding, potentially reducing its nucleophilicity relative to the piperidine nitrogen.

Quantitative Data Summary

The following tables summarize general trends and reported yields for the N-alkylation of piperidine derivatives. Specific quantitative data for the ratio of side products in the N-alkylation of piperidine carboxylic acids is sparse in the literature; therefore, these tables provide an overview of factors influencing the success of related reactions.

Table 1: Influence of Reaction Parameters on N-Alkylation Yield and Side Products

ParameterConditionExpected Outcome on N-AlkylationCommon Side Products
Alkylating Agent R-I > R-Br > R-ClHigher yield with more reactive halideOver-alkylation
Base K₂CO₃, Cs₂CO₃Moderate to good yieldsO-alkylation, Over-alkylation
NaHCan lead to higher yields but also more side productsO-alkylation, Over-alkylation
Et₃N (Triethylamine)Generally moderate yieldsOver-alkylation
Solvent DMF, AcetonitrileGood yields for SN2 reactionsO-alkylation, Over-alkylation
Protic Solvents (e.g., EtOH)Can favor N-alkylation over O-alkylation in some casesLower overall yield
Temperature Room TemperatureSlower reaction, potentially fewer side productsIncomplete reaction
Elevated (50-80 °C)Faster reaction, may increase side product formationO-alkylation, Over-alkylation, Decomposition

Table 2: Comparison of N-Alkylation Methods

MethodTypical Yield RangeKey AdvantagesCommon Side Products
Direct Alkylation with Alkyl Halide 40-80%Simple, one-step procedureOver-alkylation, O-alkylation
Reductive Amination 80-95%High selectivity, avoids over-alkylation, mild conditions[3]Minimal if imine formation is complete
Protection-Alkylation-Deprotection 70-90% (overall)Prevents O-alkylation, good controlRequires additional synthetic steps

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine-4-carboxylic Acid via Esterification and Alkylation

This protocol involves the protection of the carboxylic acid as a methyl ester, followed by N-alkylation, and subsequent hydrolysis of the ester.

Step A: Esterification of Piperidine-4-carboxylic Acid [2]

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in dry methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the mixture.

  • Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the methyl piperidine-4-carboxylate hydrochloride salt.

  • For the next step, the salt can be neutralized with an aqueous solution of a mild base like sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous sodium sulfate and concentrated.

Step B: N-Alkylation of Methyl Piperidine-4-carboxylate [2]

  • Dissolve the methyl piperidine-4-carboxylate from Step A (1.0 eq) in acetonitrile or DMF (10 volumes).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Add the desired alkyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step C: Hydrolysis of the N-Alkylated Ester [2]

  • Dissolve the purified N-alkylated methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH) and stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Carefully acidify the reaction mixture to a pH of ~6-7 with 1M HCl.

  • The product may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure and the product purified by recrystallization or chromatography.

Protocol 2: Reductive Amination of Piperidine-4-carboxylic Acid with an Aldehyde [3][5]

This one-pot procedure is highly efficient and avoids over-alkylation.

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 15 volumes), add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. The information provided is designed to help improve the purity of the final product by addressing common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid), often via reductive amination using acetone in the presence of a reducing agent.[1][2] The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities include unreacted starting materials such as piperidine-4-carboxylic acid, residual acetone, and by-products from the reducing agent.[1][2] Other potential impurities could be over-alkylated products (quaternary ammonium salts) and by-products from side reactions of acetone, such as aldol condensation products.

Q3: What are the recommended methods for purifying the final product?

A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[3] Depending on the impurity profile, column chromatography may also be employed.[4]

Q4: How can I assess the purity of my this compound?

A4: The purity of the final product can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Melting point analysis can also provide a good indication of purity; a sharp melting point range close to the literature value suggests high purity.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction during the reductive amination step.Ensure the reducing agent is fresh and added portion-wise to control the reaction temperature. Optimize the reaction time and temperature.
Loss of product during workup or purification.During aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[7]
Product is an oil or fails to crystallize Presence of significant impurities that inhibit crystallization.Attempt to purify a small portion of the crude material by column chromatography to isolate the pure compound, which can then be used as a seed crystal.
Inappropriate recrystallization solvent.Perform a solvent screen with small amounts of the crude product to identify a suitable solvent or solvent system. Good single solvents for recrystallization dissolve the compound when hot but not at room temperature.[3]
Presence of starting material (piperidine-4-carboxylic acid) in the final product Incomplete N-isopropylation reaction.Increase the equivalents of acetone and/or the reducing agent. Extend the reaction time.
Inefficient purification.Recrystallize the product from a suitable solvent system. Piperidine-4-carboxylic acid hydrochloride has different solubility profiles than the N-isopropyl derivative, which can be exploited during recrystallization.
Discoloration of the final product (e.g., yellow or brown tint) Presence of colored impurities, possibly from side reactions or degradation.Treat a solution of the crude product with activated charcoal before recrystallization.
Broad melting point range Presence of impurities.Further purify the product by recrystallization. A broad melting point range is a classic indicator of an impure solid compound.[7]

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent is critical and may need to be optimized.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Promising single solvents for amino acid hydrochlorides include water, ethanol, isopropanol, or mixtures like ethanol/water or isopropanol/water.[8] Acetonitrile has also been used in the synthesis of similar compounds and may be effective for crystallization.[9]

  • A good single solvent will dissolve the compound when hot but show low solubility at room temperature.[3]

2. Recrystallization Procedure (Single Solvent): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes. d. Perform a hot filtration to remove the charcoal and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. f. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield. g. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. h. Dry the purified crystals under vacuum.

Data Presentation

The following table presents hypothetical data for the purification of this compound to illustrate how quantitative data can be structured.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Melting Point (°C)
Recrystallization (Ethanol/Water)85%98.5%75%210-212
Recrystallization (Isopropanol)85%99.2%68%211-213
Column Chromatography followed by Recrystallization70%>99.5%55%212-213

Visualizations

purification_workflow start Crude Product (1-Isopropyl-piperidine-4-carboxylic acid HCl) purity_check1 Assess Purity (e.g., by TLC or HPLC) start->purity_check1 high_purity High Purity (>95%) purity_check1->high_purity Meets Specification low_purity Low Purity (<95%) purity_check1->low_purity Does Not Meet Specification recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography purity_check2 Assess Purity recrystallization->purity_check2 column_chromatography->recrystallization final_product Pure Product purity_check2->final_product Purity >98% re_purify Re-purify if necessary purity_check2->re_purify Purity <98% re_purify->recrystallization

Caption: Decision workflow for the purification of this compound.

chemical_structures cluster_product Target Product cluster_impurities Potential Impurities product This compound impurity1 Piperidine-4-carboxylic acid (Isonipecotic acid) impurity2 Acetone

Caption: Chemical structures of the target compound and potential impurities.

References

Stability issues of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the structure, which contains a tertiary amine and a carboxylic acid, the primary stability concerns in solution are susceptibility to oxidative degradation and potential pH-dependent changes. While specific data for this compound is limited, tertiary amines in pharmaceuticals are known to be prone to oxidation, leading to the formation of N-oxides. The stability should be carefully evaluated under your specific experimental conditions.

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathway is the oxidation of the tertiary piperidine nitrogen to form the corresponding N-oxide. This reaction can be influenced by the presence of oxidizing agents, light, and elevated temperatures. Other potential but less likely pathways could involve reactions of the carboxylic acid group, such as esterification if alcohols are present in the solvent system, or decarboxylation under high thermal stress, although piperidine rings are generally thermally stable.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be protected from light and stored at refrigerated temperatures (2-8°C).[1] The use of degassed solvents can help to reduce oxidative degradation. For long-term storage, it is advisable to store the compound as a solid in a tightly sealed container at 2-8°C.[1]

Q4: How can I monitor the stability of my solution?

A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Compare the retention times of the unexpected peaks with those generated under stress conditions.
Decrease in the main peak area over time Instability of the compound under the current storage or experimental conditions.Re-evaluate storage conditions (temperature, light exposure). Consider using fresh solutions for each experiment.
Changes in solution color or clarity Formation of degradation products or insolubility.Analyze the solution by HPLC to check for degradation. Assess the solubility of the compound and potential degradants in the chosen solvent.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions more frequently. Perform a quick purity check of the stock solution via HPLC before use.

Hypothetical Stability Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized. Note: This data is for illustrative purposes only and is not based on actual experimental results for this specific compound.

Stress Condition Duration Assay of Parent Compound (%) Major Degradation Product (%) Total Impurities (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 24 h98.5Not Detected1.5
Base Hydrolysis (0.1 M NaOH, 60°C) 24 h97.2Not Detected2.8
Oxidative (3% H₂O₂, RT) 8 h85.112.3 (at RRT 1.2)14.9
Thermal (80°C, solid) 48 h99.1Not Detected0.9
Photolytic (ICH Q1B) 1.2 million lux hours96.52.1 (at RRT 1.4)3.5

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 8 hours).

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[3] A dark control should be kept under the same conditions.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: Method optimization may be required to achieve the best separation of the parent compound from any degradation products.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solution of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Evaluate Data: - Purity of Parent Compound - Formation of Degradants hplc->data conclusion Determine Stability Profile and Degradation Pathways data->conclusion G cluster_pathway Inferred Degradation Pathway parent 1-Isopropyl-piperidine-4-carboxylic acid n_oxide 1-Isopropyl-piperidine-4-carboxylic acid N-oxide parent->n_oxide Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->n_oxide G cluster_troubleshooting Troubleshooting Logic start Inconsistent Experimental Results? check_solution Is the stock solution fresh? start->check_solution Yes retest Retest experiment start->retest No prepare_new Prepare a fresh stock solution check_solution->prepare_new No check_storage Review storage conditions (light, temperature) check_solution->check_storage Yes prepare_new->retest modify_storage Modify storage conditions check_storage->modify_storage Inadequate forced_degradation Perform forced degradation study to identify issues check_storage->forced_degradation Adequate modify_storage->retest

References

Resolving characterization challenges of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling considerations for this compound?

A1: this compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] To ensure the integrity of the compound, it is crucial to store it in a tightly sealed container in a desiccator or a dry, inert atmosphere. When handling the compound, minimize its exposure to ambient air, especially in humid environments.[1]

Q2: I am having trouble dissolving the compound for my experiments. What solvents are recommended?

A2: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. For analytical techniques like HPLC, a common diluent is a mixture of water and an organic solvent like acetonitrile or methanol. The solubility is pH-dependent; in acidic conditions, the compound is protonated and generally more soluble in aqueous solutions.[3]

Q3: My elemental analysis results for nitrogen are consistently lower than the theoretical value. What could be the cause?

A3: A common reason for low nitrogen values in the elemental analysis of amine hydrochlorides is the presence of residual water due to the compound's hygroscopic nature.[4] Ensure the sample is thoroughly dried under high vacuum before analysis. If the issue persists, consider the presence of other non-nitrogen-containing impurities.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad or distorted peaks in the 1H NMR spectrum.

  • Possible Cause 1: Presence of water. The compound is hygroscopic, and absorbed water can lead to broad exchangeable proton signals (N-H and O-H) and affect the resolution of other peaks.

    • Solution: Ensure the deuterated solvent is dry. Use a freshly opened ampule of solvent or a solvent dried over molecular sieves. Prepare the sample in a dry environment (e.g., glove box) if possible.

  • Possible Cause 2: Sample concentration is too high. Highly concentrated samples can lead to increased viscosity and peak broadening.[5]

    • Solution: Prepare a more dilute sample. For 1H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[6]

  • Possible Cause 3: Incomplete dissolution or presence of solid particles. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad lines.

    • Solution: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Filter the sample through a glass wool plug in a Pasteur pipette into the NMR tube to remove any particulate matter.[7]

Problem: Inaccurate integration of proton signals.

  • Possible Cause: Overlapping signals, particularly with the residual solvent peak or water.

    • Solution: Choose a deuterated solvent where the residual peak does not overlap with key analyte signals. For example, if analyzing signals around 2.5 ppm, DMSO-d6 might be a better choice than acetone-d6.

Logical Workflow for NMR Troubleshooting

NMR_Troubleshooting start Broad NMR Peaks check_water Check for Water Contamination start->check_water check_concentration Review Sample Concentration start->check_concentration check_dissolution Ensure Complete Dissolution start->check_dissolution dry_sample Dry Sample/Use Anhydrous Solvent check_water->dry_sample dilute_sample Prepare a More Dilute Sample check_concentration->dilute_sample filter_sample Filter Sample into NMR Tube check_dissolution->filter_sample end Acquire High-Quality Spectrum dry_sample->end dilute_sample->end filter_sample->end

Caption: Troubleshooting workflow for broad NMR peaks.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing) for the analyte.

  • Possible Cause: Secondary interactions between the protonated amine and acidic silanol groups on the surface of the silica-based stationary phase.[8]

    • Solution 1: Adjust mobile phase pH. Lowering the pH of the mobile phase (e.g., to pH < 3 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing peak tailing.[8]

    • Solution 2: Use a mobile phase additive. Adding a competing base like triethylamine (TEA) can mask the active silanol sites.[8]

    • Solution 3: Choose an appropriate column. Use a base-deactivated column or a column with a different stationary phase (e.g., polar-embedded or polymer-based) designed for the analysis of polar basic compounds.[9]

Problem: Lack of retention (elutes at or near the void volume).

  • Possible Cause: The compound is highly polar and has insufficient hydrophobic interaction with a standard C18 stationary phase.[8][10]

    • Solution 1: Use a highly aqueous mobile phase with a suitable column. Employ a column specifically designed for use with highly aqueous mobile phases (e.g., AQ-type C18 columns).[11]

    • Solution 2: Consider alternative chromatography modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[9]

Mass Spectrometry (MS)

Problem: Low signal intensity or no signal in ESI-MS.

  • Possible Cause 1: Incorrect ionization mode. As a tertiary amine, this compound should ionize well in positive ion mode, typically forming the [M+H]+ ion.[12][13]

    • Solution: Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode.

  • Possible Cause 2: Inappropriate solvent system. The solvent used to introduce the sample into the ESI source can significantly impact ionization efficiency.

    • Solution: Use a mobile phase that is compatible with ESI, such as mixtures of water with methanol or acetonitrile, containing a small amount of a volatile acid like formic acid to promote protonation.[13]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.[5][6]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D2O, Methanol-d4, or DMSO-d6) in a clean, dry vial.

    • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[7]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • 1H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64 (adjust for desired signal-to-noise)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: ~4 seconds

    • 13C NMR:

      • Pulse Program: Proton-decoupled with NOE (zgpg30)

      • Number of Scans: 1024 or more (as needed for signal-to-noise)

      • Relaxation Delay (d1): 2 seconds

Expected NMR Data

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Isopropyl CH3.0 - 3.5 (septet)55 - 60
Isopropyl CH₃1.2 - 1.4 (doublet)18 - 22
Piperidine CH (axial, adjacent to N)2.8 - 3.2 (multiplet)50 - 55
Piperidine CH (equatorial, adjacent to N)3.3 - 3.7 (multiplet)50 - 55
Piperidine CH (at C4)2.4 - 2.8 (multiplet)40 - 45
Piperidine CH₂ (other)1.8 - 2.2 (multiplet)25 - 30
Carboxylic Acid C=ONot applicable175 - 180
Carboxylic Acid OH / NH+Broad, variable (8.0 - 12.0)Not applicable

Note: Chemical shifts are approximate and can vary depending on the solvent and sample concentration.[14][15]

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in the mobile phase.

    • Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL).

  • HPLC Method:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: 70:30 (v/v) Water (with 0.1% Formic Acid) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or Charged Aerosol Detector (CAD) if UV response is poor.

HPLC Method Development Workflow

HPLC_Workflow start Poor Peak Shape/Retention select_column Select Appropriate Column (e.g., C18 for polar compounds) start->select_column initial_mobile_phase Initial Mobile Phase (e.g., ACN/Water) select_column->initial_mobile_phase adjust_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) initial_mobile_phase->adjust_ph optimize_gradient Optimize Gradient/Isocratic Elution adjust_ph->optimize_gradient final_method Final Validated Method optimize_gradient->final_method

Caption: Workflow for HPLC method development.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the compound in the HPLC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • MS Parameters (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: Set according to instrument manufacturer's recommendations.

    • Analyzer Mode: Scan mode to identify the parent ion, then product ion scan (MS/MS) for fragmentation analysis.

Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M+H]⁺ (as free base)172.1332~172.1
[M+Na]⁺ (as free base)194.1152~194.1

Note: The observed mass will be for the free base (C9H17NO2) as the HCl is not covalently bonded.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected FTIR Data

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (very broad)[16]
N-H⁺ stretch (Ammonium salt)2400-2700 (broad)
C-H stretch (Aliphatic)2850-3000
C=O stretch (Carboxylic Acid)1700-1725[16][17]
C-O stretch1210-1320[16]
Elemental Analysis

Expected Values for C₉H₁₈ClNO₂:

Element Theoretical %
Carbon (C)52.04
Hydrogen (H)8.74
Chlorine (Cl)17.07
Nitrogen (N)6.74
Oxygen (O)15.40

Troubleshooting Off-spec Results:

  • Low C, H, N values: Often indicates the presence of water (hygroscopicity) or inorganic impurities.

  • High C, H values: May suggest residual organic solvent.

  • Incorrect ratios: Could point to an incorrect structure or a significant impurity. Ensure the sample is homogenous and pure (as determined by HPLC and NMR).

References

Technical Support Center: Overcoming Solubility Challenges with 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride not dissolving in water?

A1: Several factors can contribute to poor aqueous solubility. As an amine hydrochloride salt, its solubility is significantly influenced by the pH of the solution. The presence of the isopropyl group, which is hydrophobic, and the piperidine ring can also limit solubility, especially at higher concentrations. Additionally, the crystalline form (polymorph) of the solid can affect its dissolution rate.

Q2: What is the expected effect of pH on the solubility of this compound?

A2: this compound is a salt of a weak base (the piperidine nitrogen) and a weak acid (the carboxylic acid) with a strong acid (HCl). The piperidine nitrogen will be protonated at lower pH values, which generally increases water solubility. Conversely, the carboxylic acid group will be deprotonated at higher pH values, also increasing solubility. The solubility is likely to be lowest at the isoelectric point, where the net charge of the molecule is zero. Therefore, adjusting the pH away from this point, either to a more acidic or a more basic pH, should enhance solubility.

Q3: Can I heat the solution to improve solubility?

A3: Gently heating the solution can increase the solubility of many compounds. However, it is crucial to first determine the thermal stability of this compound to avoid degradation. It is recommended to perform initial experiments on a small scale and analyze the sample for any signs of decomposition after heating.

Q4: Are there alternative solvents I can use?

A4: If aqueous solubility is not a strict requirement for your experiment, polar organic solvents may be an option. Based on the general solubility of similar compounds like piperidine, solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be effective.[1] For biological assays, it is critical to consider the tolerance of the experimental system to these organic solvents.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility problems with this compound.

Initial Solubility Assessment

Before attempting to prepare a stock solution, it is advisable to perform a preliminary solubility test to estimate the compound's solubility in the desired solvent.

Experimental Protocol: Preliminary Solubility Test

  • Weigh out a small, precise amount of this compound (e.g., 1 mg).

  • Add a small, measured volume of the desired solvent (e.g., 100 µL of water) to the solid.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has dissolved, add another measured volume of the solid to determine the saturation point.

  • If the compound has not dissolved, incrementally add more solvent until dissolution is achieved, or it becomes clear that the compound is poorly soluble at the desired concentration.

Systematic Troubleshooting Workflow

If initial attempts to dissolve the compound are unsuccessful, follow the workflow below.

Troubleshooting_Workflow start Start: Undissolved Compound ph_adjust Adjust pH start->ph_adjust cosolvent Add Co-solvent ph_adjust->cosolvent If not dissolved dissolved Compound Dissolved ph_adjust->dissolved Success temp_adjust Gentle Heating cosolvent->temp_adjust If not dissolved cosolvent->dissolved Success sonication Sonication temp_adjust->sonication If not dissolved temp_adjust->dissolved Success sonication->dissolved Success insoluble Consider Alternative Strategy sonication->insoluble Failure

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

pH Adjustment

The solubility of amine hydrochlorides and carboxylic acids is highly pH-dependent.[2][3][4][5] Adjusting the pH of your aqueous solvent can significantly improve solubility.

Experimental Protocol: pH Adjustment for Improved Solubility

  • Prepare a slurry of the compound in water or a buffer with a pH near neutrality (e.g., pH 7.4).

  • While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. Monitor for dissolution. This will further protonate the piperidine nitrogen.

  • If solubility does not improve, prepare a fresh slurry and add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. This will deprotonate the carboxylic acid group.

  • Once the compound is dissolved, the pH can be carefully back-titrated to the desired experimental pH, keeping a close watch for any precipitation.

Use of Co-solvents

For applications that can tolerate organic solvents, using a co-solvent can enhance the solubility of compounds with hydrophobic moieties.

Table 1: Common Co-solvents for Biological and Chemical Experiments

Co-solventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)1-10% (v/v)A strong aprotic solvent; may affect some biological assays.
Ethanol5-20% (v/v)A polar protic solvent; generally well-tolerated in many cell-based assays at low concentrations.
Polyethylene glycol 400 (PEG 400)10-30% (v/v)A non-ionic polymer; often used in formulation development.

Experimental Protocol: Co-solvent Titration

  • Attempt to dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • If successful, this stock solution can then be serially diluted into the final aqueous buffer for the experiment.

  • Alternatively, prepare the aqueous buffer and titrate in the co-solvent until the compound dissolves. Be mindful of the final co-solvent concentration and its compatibility with your experimental system.

Temperature Adjustment

Increasing the temperature can increase the rate of dissolution and the solubility limit.

Experimental Protocol: Controlled Heating

  • Prepare a suspension of the compound in the desired solvent.

  • Place the suspension in a water bath and slowly increase the temperature (e.g., in 5 °C increments).

  • Do not exceed 40-50 °C initially to minimize the risk of degradation.

  • Maintain constant stirring or agitation.

  • Once dissolved, allow the solution to cool slowly to room temperature. If the compound remains in solution, a supersaturated stock may have been formed.

Sonication

Sonication can aid in the dissolution of solids by breaking down agglomerates and increasing the surface area of the particles exposed to the solvent.

Experimental Protocol: Sonication

  • Prepare a suspension of the compound in the desired solvent.

  • Place the vial in a sonication bath.

  • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.

  • Visually inspect for dissolution between sonication cycles.

Understanding the Physicochemical Properties

The structure of this compound dictates its solubility behavior.

Molecular_Influences_on_Solubility compound This compound hydrophilic Hydrophilic Groups compound->hydrophilic hydrophobic Hydrophobic Groups compound->hydrophobic piperidine_n Protonated Piperidine (N+) hydrophilic->piperidine_n cooh Carboxylic Acid (COOH) hydrophilic->cooh isopropyl Isopropyl Group hydrophobic->isopropyl solubility Overall Aqueous Solubility piperidine_n->solubility Increases cooh->solubility Increases (especially when ionized) isopropyl->solubility Decreases

Caption: Factors within the molecular structure influencing the aqueous solubility of the compound.

Summary of Troubleshooting Approaches

The table below summarizes the recommended troubleshooting steps and their potential outcomes.

Table 2: Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the molecule, enhancing interaction with water.[6][7]Highly effective for ionizable compounds; can be used in purely aqueous systems.May not be suitable for experiments sensitive to pH changes; risk of precipitation if pH is altered.
Co-solvents Reduces the polarity of the solvent, improving the dissolution of hydrophobic moieties.Can significantly increase solubility for poorly soluble compounds.May interfere with biological assays; not all co-solvents are biocompatible.
Heating Increases the kinetic energy of the system, often leading to higher solubility.Simple and often effective for increasing dissolution rate.Risk of compound degradation at elevated temperatures.
Sonication Breaks down particle agglomerates, increasing the surface area for dissolution.Useful for kinetically limited dissolution; non-invasive.May not increase the thermodynamic solubility limit.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and successfully prepare solutions for their experiments. Always remember to validate the stability and integrity of the compound after any solubility enhancement procedure.

References

Technical Support Center: 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to high temperatures, extreme pH conditions (both acidic and basic), oxidizing agents, and light (particularly UV). The tertiary amine of the piperidine ring and the carboxylic acid group are the most reactive sites.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture and air.

Q3: I observed a decrease in the peak area of my compound during HPLC analysis over time. Could this be due to degradation?

A3: Yes, a progressive decrease in the peak area of the parent compound in chromatographic analysis is a strong indicator of degradation.[1] This suggests that the compound is converting into one or more degradation products, which may or may not be visible as separate peaks depending on the analytical method.

Q4: What are the most likely degradation products of this compound?

A4: Based on the structure, the most probable degradation pathways are N-oxidation of the piperidine nitrogen and decarboxylation of the carboxylic acid group.[1][3] N-oxidation would result in the formation of 1-Isopropyl-piperidine-4-carboxylic acid N-oxide hydrochloride. Thermal stress could lead to the loss of carbon dioxide, forming 1-isopropylpiperidine hydrochloride.

Troubleshooting Guides

Issue 1: Unexpected Peaks Appear in Chromatogram After Sample Preparation
  • Possible Cause: Degradation of the compound may have occurred during sample preparation due to inappropriate solvent pH or elevated temperatures used for dissolution.

  • Troubleshooting Steps:

    • Analyze Solvent pH: Ensure the pH of the solvent used for sample preparation is near neutral. If the experimental conditions require acidic or basic solutions, prepare the samples immediately before analysis and keep them at a low temperature.

    • Avoid High Temperatures: If heating is necessary to dissolve the compound, use the lowest effective temperature for the shortest possible duration. Whenever possible, opt for sonication at room temperature.

    • Run a Control: Prepare a sample in a known stable solvent (e.g., methanol or water at neutral pH) without heating to compare with your experimental sample's chromatogram.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: The compound may be degrading in the assay medium, leading to a lower effective concentration and variable results. The degradation products may also interfere with the assay.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Buffer: Perform a time-course experiment by incubating this compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to check for degradation.

    • pH and Temperature Control: Ensure the pH and temperature of the assay buffer are within a stable range for the compound throughout the experiment.

    • Include a Positive Control: Use a well-characterized, stable compound with a similar mechanism of action as a positive control to ensure the assay itself is performing as expected.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.

Stress Condition% Degradation of Parent CompoundRetention Time (min) - ParentNew Peak Retention Time(s) (min) - Degradants
Unstressed Control 0%5.2-
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 8%5.23.8
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 15%5.24.1, 6.5
Oxidative (3% H₂O₂, RT, 24h) 25%5.27.8
Thermal (80°C, 48h) 12%5.22.5
Photolytic (ICH Q1B, 24h) 5%5.23.1

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil under the same conditions.

  • Sample Analysis:

    • At the end of the exposure period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

G Troubleshooting Workflow for Compound Degradation start Inconsistent Experimental Results (e.g., low potency, new HPLC peaks) check_storage Verify Proper Storage Conditions (2-8°C, dark, dry, sealed) start->check_storage check_prep Review Sample Preparation Protocol start->check_prep check_assay Evaluate Assay Conditions start->check_assay improper_storage Correct Storage (re-test with new vial) check_storage->improper_storage Issue Found harsh_prep Modify Sample Preparation (↓ Temp, neutral pH, fresh samples) check_prep->harsh_prep Issue Found assay_instability Confirm Compound Stability in Assay Buffer (time-course HPLC analysis) check_assay->assay_instability Issue Found solution Problem Resolved improper_storage->solution If resolved further_investigation Further Investigation Needed (Forced degradation study) improper_storage->further_investigation If persists harsh_prep->solution If resolved harsh_prep->further_investigation If persists assay_instability->solution If resolved assay_instability->further_investigation If persists

Caption: Troubleshooting workflow for investigating compound degradation.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of 1-Isopropyl-piperidine-4-carboxylic acid HCl stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acidic (0.1 M HCl, 60°C) stress_conditions->acid base Basic (0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sample_prep Sample Preparation (Neutralize, Dilute) acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep analysis Analyze by Stability-Indicating HPLC Method sample_prep->analysis data_analysis Compare with Unstressed Control Identify Degradants, Quantify Degradation analysis->data_analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of piperidine derivative synthesis.

Troubleshooting Guides

This section provides solutions to specific issues that may arise when transitioning the synthesis of piperidine derivatives from a laboratory to a pilot or production scale.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Q: We are experiencing a significant drop in yield when scaling up our piperidine derivative synthesis from a lab (gram) scale to a pilot (kilogram) scale. What are the potential causes and solutions?

A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors related to reaction kinetics, heat, and mass transfer.[1]

  • Inefficient Heat Transfer: Exothermic reactions are a primary concern. Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation. This can create localized hot spots, causing the degradation of reactants, intermediates, or the final product.[1]

  • Poor Mixing and Mass Transfer: Inadequate mixing in a larger reactor can result in heterogeneous reaction conditions, where localized concentrations of reactants and reagents vary. This can lead to incomplete reactions and the formation of byproducts.[1]

  • Reagent Addition Rate: The rate of addition of reagents becomes more critical at a larger scale. A rapid addition can exacerbate exotherms and promote side reactions.[1]

Potential Solutions:

ParameterLaboratory Scale (Typical)Pilot/Production Scale RecommendationRationale
Cooling Ice bath, simple stirringReactor with cooling jacket, overhead stirrerEnsures efficient heat removal and temperature control.[1]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via pumpMinimizes exotherm and maintains a low concentration of reactive species.[1]
Mixing Magnetic stir barMechanical overhead stirrer (e.g., anchor, turbine)Ensures homogeneity in large volumes, preventing dead zones and localized concentration gradients.[2]
Solvent Volume ConcentratedMore diluteHelps to better control the reaction temperature.[1]

G start Low Yield Observed During Scale-Up check_heat Is the reaction exothermic? start->check_heat check_mixing Is mixing adequate? check_heat->check_mixing No improve_cooling Improve Cooling System (e.g., reactor jacket) check_heat->improve_cooling Yes check_addition Is reagent addition controlled? check_mixing->check_addition Yes improve_stirring Optimize Stirrer Type and Speed check_mixing->improve_stirring No slow_addition Implement Slow, Controlled Reagent Addition check_addition->slow_addition No dilute Increase Solvent Volume check_addition->dilute Yes improve_cooling->check_mixing slow_addition->dilute improve_stirring->check_addition monitor_reaction Monitor Reaction (TLC, GC, LC-MS) dilute->monitor_reaction

Issue 2: Increased Impurity Formation at Scale

Q: Upon scaling up, we observe an increase in impurities, particularly over-alkylation byproducts and unreacted starting materials. How can we minimize these?

A: The formation of impurities is often exacerbated at a larger scale due to the same factors that affect yield, namely poor temperature control and mixing.[1]

  • Over-alkylation: In N-alkylation reactions, a common byproduct is the quaternary ammonium salt from dialkylation.[1] This is often due to localized high concentrations of the alkylating agent.

  • Unreacted Starting Materials: This can be a result of incomplete reaction due to poor mixing or insufficient reaction time.[1]

  • Side Reactions: Other functionalities on the molecule, such as carboxylic acids, may undergo side reactions at elevated temperatures.[1]

Potential Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry, often using the piperidine reactant in a slight excess to consume the alkylating agent.[1]

  • Slow Addition: Add the limiting reagent (e.g., alkylating agent) slowly and maintain a lower reaction temperature to prevent localized high concentrations and exotherms.[1]

  • Reaction Monitoring: Monitor the reaction to completion using appropriate analytical techniques (TLC, GC, or LC-MS) before workup to ensure full conversion of starting materials.[1]

  • Protecting Groups: For molecules with other reactive functional groups, consider using protecting groups, although this adds extra steps to the synthesis.[1][3]

G start Increased Impurities Observed identify_impurity Identify Impurity Type start->identify_impurity over_alkylation Over-alkylation Product identify_impurity->over_alkylation unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm other_byproduct Other Byproduct identify_impurity->other_byproduct solution_stoichiometry Adjust Stoichiometry (slight excess of piperidine) over_alkylation->solution_stoichiometry solution_slow_addition Slow Reagent Addition over_alkylation->solution_slow_addition solution_mixing Improve Mixing Efficiency unreacted_sm->solution_mixing solution_monitoring Monitor to Completion unreacted_sm->solution_monitoring solution_temp Optimize Temperature other_byproduct->solution_temp solution_protect Consider Protecting Group other_byproduct->solution_protect end Reduced Impurities solution_stoichiometry->end solution_slow_addition->end solution_mixing->end solution_monitoring->end solution_temp->end solution_protect->end

Issue 3: Purification and Isolation Challenges

Q: We are struggling with the purification of our piperidine derivative at a large scale. What are the common pitfalls and recommended techniques?

A: The basic nature of the piperidine nitrogen can complicate purification.

  • Tailing on Silica Gel: Piperidine derivatives often exhibit tailing on silica gel chromatography due to interactions with acidic silanol groups.

  • Separation from Similar Impurities: Byproducts with similar polarity can be difficult to separate.[4]

  • Azeotrope Formation: Piperidine can form a constant boiling azeotropic mixture with impurities like pyridine (approximately 92% piperidine and 8% pyridine by weight, boiling at 106.1°C), making separation by simple distillation difficult.[3]

Advanced Purification Strategies:

TechniqueDescriptionBest For
Acid/Base Extraction Utilize the basicity of the piperidine nitrogen to move the compound between aqueous and organic layers by adjusting the pH.Removing non-basic impurities.
Ion-Exchange Chromatography (IEX) Use a strong cation exchange (SCX) resin to bind the protonated piperidine compound, wash away neutral/acidic impurities, and then elute with a base.[5]Removing impurities with different pKa values, TFA removal.[5]
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the mobile phase, often providing better resolution and faster separations for basic compounds than HPLC.[5]Chiral and achiral separations of basic compounds.[5]
Crystallization Can be a highly effective method for achieving high purity if the compound is a solid. Experiment with various solvent systems.[5]Solid compounds where high purity is required.
Selective Salt Formation For specific impurities like pyridine, bubbling CO2 through the mixture can selectively precipitate piperidine as a solid carbonate salt, which can be removed by filtration.[3]Separating piperidine from pyridine.[3]

Frequently Asked Questions (FAQs)

Q1: My piperidine starting material has a yellow tint. Is this a problem and how can I fix it? A1: A yellow color in piperidine is usually due to oxidation products.[3] While it may not affect all reactions, for high-purity applications, purification by distillation is recommended. To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3]

Q2: My solution of piperidine in a solvent like DMF crystallized upon storage. What happened? A2: This is likely due to salt formation. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from other reagents) to form piperidine hydrochloride.[3] To prevent this, ensure storage containers are well-sealed and consider storing under an inert atmosphere.[3]

Q3: Do I need to protect the piperidine nitrogen during synthesis? A3: It is often highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[3] This prevents side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[3]

Q4: What are the key safety precautions when handling piperidine at a large scale? A4: Piperidine is a highly flammable liquid and vapor and is toxic and corrosive.[6][7][8][9] Key safety measures include:

  • Ventilation: Work in a well-ventilated area, preferably using an extractor hood.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[6][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber), flame-retardant clothing, and eye/face protection.[7][10]

  • Handling: Ground and bond containers during transfer to prevent static discharge.[6]

  • Spills: Have absorbent materials (sand, diatomaceous earth) and appropriate containers for disposal ready.[7][10]

Experimental Protocols

General Protocol for N-Alkylation of Piperidine

This protocol describes a general method for the N-alkylation of piperidine with an alkyl halide, a common reaction that presents scale-up challenges.

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a controlled-addition pump is charged with piperidine (1.1-1.2 equivalents) and a suitable solvent (e.g., acetonitrile, DMF).

  • Inert Atmosphere: The reactor is purged with an inert gas (nitrogen or argon).

  • Base Addition: A base (e.g., K2CO3, Et3N, 2.0-3.0 equivalents) is added to the stirred solution.

  • Controlled Reagent Addition: The alkyl halide (1.0 equivalent) dissolved in the reaction solvent is added dropwise via the addition pump over 1-2 hours.

  • Temperature Control: The reactor jacket temperature is maintained to keep the internal reaction temperature within the desired range (e.g., 20-50°C), managing any exotherm.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by the appropriate method (e.g., acid-base extraction, crystallization, or chromatography) as discussed in the purification guide.

G setup 1. Reactor Setup (Jacketed Reactor, Stirrer) inert 2. Purge with Inert Gas setup->inert charge 3. Charge Piperidine, Solvent, and Base inert->charge addition 4. Controlled Addition of Alkyl Halide charge->addition temp_control 5. Maintain Temperature (Manage Exotherm) addition->temp_control monitor 6. Monitor Reaction (TLC/LC-MS) temp_control->monitor workup 7. Workup (Filter, Concentrate) monitor->workup purify 8. Purify Product workup->purify

References

Validation & Comparative

Purity Validation of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride. Given the compound's polar nature and lack of a strong UV chromophore, this guide explores suitable HPLC strategies and compares them with alternative analytical techniques. The information presented is intended to assist researchers and quality control analysts in selecting and developing robust methods for accurate purity assessment.

Introduction to Purity Validation of this compound

This compound is a substituted piperidine derivative used as a building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can affect the safety and efficacy of the final drug product. Due to its high polarity and the absence of a significant UV-absorbing moiety, developing a reliable purity validation method can be challenging.

This guide focuses on a primary HPLC method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD). This approach is well-suited for polar analytes that are poorly retained in traditional reversed-phase chromatography. We will provide a detailed experimental protocol for this method and compare its performance characteristics with Ion-Pair Reversed-Phase HPLC and other non-HPLC techniques.

Experimental Workflow

The general workflow for the purity validation of this compound is outlined below.

Purity Validation Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition and Processing cluster_report Reporting prep_standard Prepare Reference Standard Solution prep_sample Prepare Sample Solution prep_standard->prep_sample prep_impurities Prepare Potential Impurity Standards prep_sample->prep_impurities method_dev Method Development & Optimization (HILIC-CAD) prep_impurities->method_dev method_val Method Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) method_dev->method_val run_analysis Perform HPLC-CAD Analysis method_val->run_analysis integrate_peaks Integrate Chromatographic Peaks run_analysis->integrate_peaks calc_purity Calculate Purity (% Area) integrate_peaks->calc_purity gen_report Generate Certificate of Analysis calc_purity->gen_report

Figure 1: General workflow for purity validation.

Primary Method: HILIC with Charged Aerosol Detection (CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for retaining and separating highly polar compounds.[1][2][3] Paired with a universal detector like the Charged Aerosol Detector (CAD), which does not require the analyte to have a chromophore, this method offers a robust solution for purity analysis of this compound.[4][5][6][7]

Experimental Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic phase), 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • CAD Settings:

    • Gas: Nitrogen.

    • Pressure: 35 psi.

    • Evaporation Temperature: High.

    • Filter: None.

Sample Preparation:

  • Diluent: Acetonitrile/Water (90:10 v/v).

  • Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample at a concentration of 1.0 mg/mL in the diluent.

Potential Impurities: Based on a likely synthetic route involving N-alkylation of piperidine-4-carboxylic acid[8], potential impurities to monitor include:

  • Piperidine-4-carboxylic acid (starting material).

  • Di-isopropyl-piperidine-4-carboxylic acid (over-alkylation by-product).

  • Other process-related impurities.

Comparison of Analytical Methods

The following tables provide a comparative overview of the primary HILIC-CAD method with alternative approaches. The presented data is hypothetical and intended for illustrative purposes.

Comparison of HPLC-Based Methods
ParameterHILIC with CADIon-Pair RP-HPLC with CADRP-HPLC with Low-UV Detection
Principle Partitioning of polar analyte between a polar stationary phase and a semi-aqueous mobile phase.Forms a neutral ion-pair with a reagent, which is retained on a non-polar stationary phase.[9][10][11]Retention of analyte on a non-polar stationary phase.
Retention of Analyte GoodGoodPoor to None
Detection Universal (CAD)Universal (CAD)UV (low wavelength, e.g., <210 nm)
Sensitivity High (low ng)High (low ng)Low
Specificity HighModerate (ion-pairing reagent can cause baseline noise)Low (interference from non-UV active impurities)
Method Robustness GoodModerate (ion-pairing reagent can affect column lifetime)Poor (highly dependent on mobile phase transparency at low UV)
Gradient Compatibility YesYesLimited
MS Compatibility Yes (with volatile mobile phases)No (ion-pairing reagents are non-volatile)Yes
Comparison with Alternative Analytical Techniques
ParameterHPLC (HILIC-CAD)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Liquid-phase separation based on polarity.Separation using a supercritical fluid mobile phase.[12][13]Separation of volatile compounds in the gas phase.Separation of ions based on electrophoretic mobility.
Sample Derivatization Not requiredNot requiredRequired (to increase volatility)Not required
Analysis Time 15-20 min<10 min[14]20-30 min (including derivatization)10-15 min
Throughput HighVery HighLowHigh
Solvent Consumption ModerateLow (uses CO2)Very LowVery Low
Instrumentation Cost ModerateHighLow-ModerateLow-Moderate
Primary Application Broad applicability for non-volatile compounds.Chiral and achiral separations, especially for purification.[13]Volatile and semi-volatile compounds.Ionic and charged species.

Data Presentation and Interpretation

Quantitative data for the purity of this compound should be summarized in a clear and structured table. An example is provided below.

Hypothetical Purity Data (HILIC-CAD Method)
Peak No.Retention Time (min)Peak AreaArea %Identification
13.515,2340.15Piperidine-4-carboxylic acid
26.89,987,45699.721-Isopropyl-piperidine-4-carboxylic acid
38.213,0120.13Unknown Impurity
Total 10,015,702 100.00

Conclusion

For the purity validation of this compound, a highly polar and non-UV active compound, a standard reversed-phase HPLC method with UV detection is inadequate. The recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) . This method provides excellent retention, high sensitivity, and universal detection, making it a robust and reliable choice for quality control.

While Ion-Pair Reversed-Phase HPLC with CAD is a viable alternative, it may suffer from lower robustness due to the nature of ion-pairing reagents. Other techniques like SFC offer advantages in speed and reduced solvent consumption but require more specialized equipment. The choice of the most suitable method will ultimately depend on the specific laboratory capabilities and the intended application. The detailed protocol and comparative data in this guide serve as a strong starting point for method development and validation efforts.

References

A Comparative Guide to the Synthesis of N-Substituted Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The N-substituted piperidine-4-carboxylic acid motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold. The strategic introduction of substituents onto the piperidine nitrogen allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of three prevalent methods for the synthesis of these valuable compounds: direct N-alkylation, reductive amination, and Buchwald-Hartwig amination for N-arylation.

Methodological Overview

The selection of a synthetic route to a target N-substituted piperidine-4-carboxylic acid is contingent upon the nature of the desired substituent (alkyl, aryl, etc.), the availability of starting materials, and the desired scale of the reaction. The following diagram illustrates the logical workflow of the three discussed synthetic strategies, starting from a common precursor, a piperidine-4-carboxylic acid ester.

cluster_start Starting Material cluster_methods Synthesis Methods cluster_reagents Key Reagents cluster_products Products cluster_final Final Product start Piperidine-4-carboxylic Acid Ester alkylation N-Alkylation start->alkylation reductive_amination Reductive Amination start->reductive_amination buchwald Buchwald-Hartwig Amination start->buchwald product_alkyl N-Alkyl Piperidine-4- carboxylic Acid Ester alkylation->product_alkyl product_reductive N-Substituted Alkyl Piperidine- 4-carboxylic Acid Ester reductive_amination->product_reductive product_aryl N-Aryl Piperidine-4- carboxylic Acid Ester buchwald->product_aryl alkyl_halide Alkyl Halide (R-X) + Base alkyl_halide->alkylation carbonyl Aldehyde/Ketone (R'=O) + Reducing Agent carbonyl->reductive_amination aryl_halide Aryl Halide (Ar-X) + Pd Catalyst/Ligand aryl_halide->buchwald final_product N-Substituted Piperidine- 4-carboxylic Acid (after optional hydrolysis) product_alkyl->final_product Hydrolysis product_reductive->final_product Hydrolysis product_aryl->final_product Hydrolysis

Caption: Synthetic workflow for N-substituted piperidine-4-carboxylic acids.

Quantitative Data Comparison

The following table summarizes typical reaction conditions and yields for the three primary synthetic methods. It is important to note that yields are highly substrate-dependent and the conditions provided are representative examples.

MethodSubstrate 1Substrate 2ReagentsSolventTemp. (°C)Time (h)Yield (%)
N-Alkylation Ethyl piperidine-4-carboxylateBenzyl bromideK₂CO₃Acetonitrile801285-95
Ethyl piperidine-4-carboxylateCyclopentyl bromideK₂CO₃DMF701680-90
Reductive Amination Ethyl piperidine-4-carboxylateBenzaldehydeNaBH(OAc)₃Dichloromethane251690-98
Ethyl piperidine-4-carboxylateAcetoneNaBH₃CN, Ti(OiPr)₄Ethanol252485-95
Buchwald-Hartwig Ethyl piperidine-4-carboxylate4-BromoanisolePd₂(dba)₃, XPhos, NaOtBuToluene1001880-92
Ethyl piperidine-4-carboxylate2-ChlorotoluenePd(OAc)₂, RuPhos, K₃PO₄Dioxane1102475-88

Experimental Protocols

Method 1: N-Alkylation

This method involves the direct alkylation of the piperidine nitrogen with an alkyl halide in the presence of a base. It is a straightforward and widely used method for the synthesis of N-alkyl piperidines.

General Protocol:

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., K₂CO₃, 2.0 eq.).

  • The alkyl halide (1.1 eq.) is then added to the suspension.

  • The reaction mixture is heated to an appropriate temperature (typically 70-80 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the N-alkylated product.

  • If the final carboxylic acid is desired, the ester is hydrolyzed using standard conditions (e.g., LiOH in THF/water or HCl (aq)).

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines. It proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild reducing agent.[1]

General Protocol:

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), in portions at room temperature.[1]

  • The reaction mixture is stirred at room temperature for 12-24 hours until the reaction is complete.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

  • Subsequent hydrolysis of the ester can be performed to yield the carboxylic acid.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl piperidines.[2][3]

General Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.) are combined.

  • Ethyl piperidine-4-carboxylate (1.2 eq.) and the aryl halide (1.0 eq.) are then added, followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • The reaction mixture is heated to 80-110 °C and stirred vigorously for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • The ester can then be hydrolyzed to the corresponding carboxylic acid.

References

A Comparative Analysis of the Biological Activity of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and biologically active compounds. The strategic modification of this heterocyclic ring, particularly at the nitrogen atom, allows for the fine-tuning of pharmacological properties, making N-substituted piperidine derivatives a subject of intense research. This guide provides a comparative overview of the biological activity of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride and its analogs, offering insights into their potential therapeutic applications. While direct comparative studies on this compound are limited in publicly available literature, this analysis synthesizes data from structurally related N-substituted piperidine-4-carboxylic acid derivatives to elucidate structure-activity relationships and guide future research.

Overview of Biological Activities

Piperidine derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. The nature of the substituent on the piperidine nitrogen is a critical determinant of the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Comparative Biological Data

Compound/Analog ClassN-SubstituentBiological Target/ActivityPotency (IC50/Ki)Reference
Piperidine-4-carboxamides Varied Aryl and Alkyl groupsDNA Gyrase (Mycobacterium abscessus)MIC: 1.5 µM - 12.5 µM[1]
N-Alkylpiperidine Carbamates PropargylMonoamine Oxidase B (MAO-B)IC50: 0.18 µM[2]
N-Alkylpiperidine Carbamates BenzylAcetylcholinesterase (AChE)IC50: 7.31 µM[2]
N-Alkylpiperidine Carbamates BenzylButyrylcholinesterase (BChE)IC50: 0.56 µM[2]
Aminoethyl-Substituted Piperidines Methylσ1 ReceptorKi: 7.9 nM[3]
Aminoethyl-Substituted Piperidines Ethylσ1 ReceptorKi: 89.4 nM[4]
Aminoethyl-Substituted Piperidines Tosylσ1 ReceptorKi: 108 nM[4]
Aminoethyl-Substituted Piperidines Hydrogenσ1 ReceptorKi: 165 nM[3]

Note: The data presented is from various studies on different classes of piperidine derivatives and is intended to be illustrative of the impact of N-substitution. Direct comparison of absolute values across different assays and compound series should be made with caution.

Key Signaling Pathways and Experimental Workflows

To understand the biological activities of these compounds, it is crucial to visualize the experimental processes and the cellular pathways they may influence.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Testing Start Starting Materials (e.g., Piperidine-4-carboxylic acid) N_Alkylation N-Alkylation with Isopropyl Bromide Start->N_Alkylation Purification Purification & Characterization N_Alkylation->Purification Final_Compound 1-Isopropyl-piperidine- 4-carboxylic acid HCl Purification->Final_Compound In_Vitro In Vitro Assays (e.g., MTT, Receptor Binding) Final_Compound->In_Vitro In_Vivo In Vivo Models (e.g., Carrageenan-induced Edema) Final_Compound->In_Vivo Data_Analysis Data Analysis (IC50, Ki determination) In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR_Analysis SAR_Analysis Data_Analysis->SAR_Analysis Structure-Activity Relationship (SAR)

Caption: General workflow from synthesis to biological evaluation of piperidine derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of piperidine derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs).

  • MTT Addition: After the desired incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[5]

  • Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the recombinant receptor of interest.[6]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand (e.g., [3H]-DAMGO for µ-opioid receptor), and membrane suspension.[6]

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., Naloxone), and membrane suspension.[6]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[6]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[6]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[6]

  • Washing: Wash the filters with ice-cold assay buffer.[6]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[6]

  • Data Analysis: Calculate the specific binding and determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[6]

Receptor_Binding_Assay cluster_binding Competitive Binding Receptor Receptor Receptor_Radioligand Receptor-Radioligand Complex (Measured Signal) Receptor->Receptor_Radioligand Binds Receptor_TestCompound Receptor-Test Compound Complex (No Signal) Receptor->Receptor_TestCompound Radioligand Radioligand Radioligand->Receptor_Radioligand Test_Compound Test Compound (e.g., Piperidine Analog) Test_Compound->Receptor_TestCompound Competes with Radioligand Measurement Radioactivity Measurement Receptor_Radioligand->Measurement Signal Detection

References

A Comparative Guide to the Structure-Activity Relationship of N-Alkylated Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkylated piperidine-4-carboxylic acids and their structural isomers, such as nipecotic acid (piperidine-3-carboxylic acid), represent a significant class of compounds in medicinal chemistry. Their core structure serves as a scaffold for developing potent and selective inhibitors of various biological targets, most notably the γ-aminobutyric acid (GABA) transporters (GATs). Understanding the structure-activity relationship (SAR) of the N-alkyl substituent is crucial for the rational design of novel therapeutics with improved efficacy and selectivity. This guide provides a comparative analysis of the SAR of these compounds, supported by experimental data and detailed protocols.

Quantitative Structure-Activity Relationship Data

The biological activity of N-alkylated piperidine-4-carboxylic acid derivatives is profoundly influenced by the nature of the N-alkyl substituent. Variations in chain length, branching, and the presence of aromatic or heterocyclic moieties can dramatically alter potency and selectivity for different GAT subtypes. The following table summarizes the inhibitory potency (pIC50) of a series of N-substituted nipecotic acid derivatives against murine GABA transporters (mGAT1-mGAT4), providing a clear comparison of the impact of the N-substituent.

Compound IDN-SubstituentpIC50 at mGAT1pIC50 at mGAT4Reference
rac-7jcis-alkene spacer (4 carbons)6.00 ± 0.044.82[1]
(S)-SNAP-51142-{[tris(4-methoxyphenyl)]methoxy} ethyl-High potency[2]
rac-(u)-13d2-{[tris(4-methoxyphenyl)]methoxy} ethyl-High potency, >15-fold selectivity over mGAT3[2]
rac-(u)-13cN-arylalkyl5.67 (mGAT1), 6.14 (hGAT1)-[2]
rac-6Unsubstituted3.89-[3]
rac-2 (Nipecotic Acid)Unsubstituted4.88 ± 0.07-[3]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data is presented for nipecotic acid (piperidine-3-carboxylic acid) derivatives as a closely related and well-studied comparator.

From the data, it is evident that the introduction of bulky and lipophilic N-substituents generally enhances inhibitory activity, particularly for mGAT1 and mGAT4.[1][2][3] For instance, the unsubstituted nipecotic acid (rac-2) has a modest pIC50 at mGAT1, which is significantly improved in its N-substituted analogs.[3]

Experimental Protocols

A fundamental aspect of SAR studies is the reliable determination of biological activity. The following is a detailed methodology for a common assay used to evaluate the inhibitory activity of N-alkylated piperidine-4-carboxylic acids on GABA transporters.

GABA Uptake Inhibition Assay

This protocol describes a method for measuring the inhibition of GABA uptake by novel compounds in cells expressing specific GABA transporter subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with plasmids encoding the desired murine or human GABA transporter subtype (e.g., mGAT1, mGAT4, hGAT1) using standard transfection reagents like Lipofectamine.

2. Radioligand Uptake Assay:

  • Transfected cells are seeded in 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer (pH 7.4).

  • Cells are then incubated with the Krebs-HEPES buffer containing the test compound at various concentrations for a pre-incubation period (e.g., 10-20 minutes) at room temperature.

  • A mixture of [³H]GABA (as the radioligand) and unlabeled GABA is then added to each well to initiate the uptake reaction. The final concentration of GABA is typically close to its Km value for the specific transporter.

  • The uptake is allowed to proceed for a short period (e.g., 1-3 minutes) at room temperature.

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., tiagabine for GAT1).

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves using software such as GraphPad Prism.

  • pIC50 values are calculated as the negative logarithm of the IC50 values.

Visualizations

General Structure-Activity Relationship Trends

The following diagram illustrates the key structural modifications to the N-alkylated piperidine-4-carboxylic acid scaffold and their general impact on biological activity.

SAR_Trends cluster_substituents N-Alkyl Substituent Modifications cluster_activity Impact on Activity Scaffold Piperidine-4-carboxylic Acid Core N-substituent Carboxylic Acid Increase_Chain_Length Increase Alkyl Chain Length Scaffold:n->Increase_Chain_Length Add_Bulky_Group Introduce Bulky/Lipophilic Groups Scaffold:n->Add_Bulky_Group Incorporate_Aromatic Incorporate Aromatic/Heterocyclic Rings Scaffold:n->Incorporate_Aromatic Increased_Potency Increased Potency (Higher pIC50) Increase_Chain_Length->Increased_Potency Add_Bulky_Group->Increased_Potency Altered_Selectivity Altered Subtype Selectivity (e.g., GAT1 vs. GAT4) Add_Bulky_Group->Altered_Selectivity Incorporate_Aromatic->Increased_Potency Incorporate_Aromatic->Altered_Selectivity

Caption: SAR trends for N-alkylated piperidine-4-carboxylic acids.

Experimental Workflow for SAR Studies

This diagram outlines a typical workflow for the synthesis and biological evaluation of novel N-alkylated piperidine-4-carboxylic acid derivatives.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Start with Piperidine-4-carboxylic Acid Ester Alkylation N-Alkylation with various Alkyl Halides Start->Alkylation Deprotection Ester Hydrolysis (Deprotection) Alkylation->Deprotection Purification Purification and Characterization (NMR, MS) Deprotection->Purification Screening Primary Screening (GABA Uptake Assay) Purification->Screening Test Compounds DoseResponse Dose-Response Curves to determine IC50 Screening->DoseResponse Selectivity Selectivity Profiling against GAT subtypes DoseResponse->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis

Caption: Workflow for synthesis and evaluation of piperidine derivatives.

References

A Comparative Analysis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride and Its Methyl and Ethyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride alongside its corresponding N-methyl and N-ethyl analogs. The piperidine-4-carboxylic acid scaffold, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), is a significant structural motif in medicinal chemistry. Alterations to the N-alkyl substituent can profoundly influence the physicochemical properties, receptor affinity, and pharmacokinetic profile of these compounds. This document summarizes available data, provides detailed experimental protocols for further investigation, and presents visualizations to illustrate key structural and functional relationships.

Physicochemical Properties

The nature of the N-alkyl substituent directly impacts key physicochemical parameters such as molecular weight, lipophilicity (LogP), and melting point. These properties are critical determinants of a compound's solubility, permeability, and overall developability as a drug candidate.

Property1-Methyl-piperidine-4-carboxylic acid HCl1-Ethyl-piperidine-4-carboxylic acid HCl1-Isopropyl-piperidine-4-carboxylic acid HCl
Molecular Formula C₇H₁₄ClNO₂[1]C₈H₁₆ClNO₂[2]C₉H₁₈ClNO₂[3]
Molecular Weight 179.64 g/mol [1]193.67 g/mol [2]207.70 g/mol [3]
Melting Point 225-228 °C (decomposes)[4][5]Data not availableData not available
Calculated LogP Not available for HCl saltNot available for HCl salt1.61 (for free base)[3]
Topological Polar Surface Area (TPSA) Not available for HCl saltNot available for HCl salt40.54 Ų (for free base)[3]
Appearance Light brown to off-white solid[4]SolidData not available
Solubility Soluble in water[4][6]Data not availableData not available

Receptor Binding Affinity (Inferred)

AnalogInferred GABA Receptor AffinityRationale
Methyl Baseline AffinityThe small methyl group is unlikely to cause significant steric hindrance at the binding site.
Ethyl Potentially Similar or Slightly Reduced AffinityA modest increase in steric bulk may be tolerated, but could also lead to a slight decrease in binding affinity compared to the methyl analog.
Isopropyl Potentially Reduced AffinityThe bulkier isopropyl group may introduce steric clashes within the receptor's binding pocket, potentially leading to a reduction in binding affinity compared to the smaller alkyl analogs.

Pharmacokinetic Profile (Inferred)

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are critically influenced by the physicochemical characteristics of the molecules. The increasing lipophilicity and size from methyl to isopropyl substitution are expected to modulate these parameters.

Parameter1-Methyl Analog1-Ethyl Analog1-Isopropyl Analog
Absorption (Permeability) Lower passive permeability (more polar)Intermediate passive permeabilityHigher passive permeability (more lipophilic)
Metabolism Susceptible to N-dealkylationSusceptible to N-dealkylation and oxidationPotentially more stable to N-dealkylation due to steric hindrance
Distribution Lower volume of distributionIntermediate volume of distributionHigher volume of distribution, potentially increased brain penetration

Experimental Protocols

To generate robust comparative data, the following standardized experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in an aqueous medium.

  • Materials : The test compound, phosphate-buffered saline (PBS) pH 7.4, mechanical shaker/orbital incubator, centrifuge, analytical balance, HPLC-UV system.

  • Procedure :

    • Add an excess amount of the hydrochloride salt to a vial containing a known volume of PBS (e.g., 10 mL).

    • Seal the vial and place it in a mechanical shaker set at a constant speed (e.g., 100 rpm) and temperature (e.g., 37 °C) for 48 hours to ensure equilibrium is reached.[7]

    • After incubation, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

    • The experiment should be performed in triplicate.

This protocol determines the temperature range over which the solid compound melts.

  • Materials : The test compound, capillary tubes, melting point apparatus (e.g., Mel-Temp).

  • Procedure :

    • Ensure the compound is a fine, dry powder.[8]

    • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[1]

    • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is T1-T2.[1]

This assay measures the affinity of the test compounds for the GABA receptor by their ability to displace a known radiolabeled ligand.

  • Materials : Rat brain membranes (source of GABA receptors), [³H]GABA or [³H]Muscimol (radioligand), test compounds, binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), non-specific binding control (excess unlabeled GABA), glass fiber filters, scintillation counter, and scintillation fluid.[9][10]

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the rat brain membrane preparation, the radioligand at a fixed concentration (near its Kd), and either buffer, the test compound, or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[10][11]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • The data is used to generate a displacement curve and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which can then be converted to a Ki (inhibition constant).

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Materials : Pooled human liver microsomes, NADPH regenerating system (cofactor), phosphate buffer (pH 7.4), test compounds, positive control compounds (e.g., midazolam), quenching solution (e.g., cold acetonitrile with an internal standard), LC-MS/MS system.[12][13]

  • Procedure :

    • Pre-warm the liver microsomes and test compounds in phosphate buffer at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.[3]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.[13]

This assay predicts passive membrane permeability.

  • Materials : PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc), artificial membrane solution (e.g., lecithin in dodecane), PBS buffer (pH 7.4 for the acceptor plate, and pH can be varied for the donor plate to simulate different GI conditions), test compounds, and a UV plate reader or LC-MS/MS system.[5][14]

  • Procedure :

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[15]

    • Fill the wells of the acceptor plate with buffer.

    • Add solutions of the test compounds at a known concentration to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a set period (e.g., 4-18 hours) at room temperature.[14]

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Pe) based on the concentrations and incubation parameters.

Visualizations

G cluster_methyl 1-Methyl-piperidine-4-carboxylic acid cluster_ethyl 1-Ethyl-piperidine-4-carboxylic acid cluster_isopropyl 1-Isopropyl-piperidine-4-carboxylic acid m_struct e_struct i_struct

Caption: Chemical structures of the N-methyl, N-ethyl, and N-isopropyl analogs.

G prep Prepare Receptor (e.g., Brain Membranes) mix Incubate: Receptor + Radioligand + Test Compound prep->mix filter Rapid Filtration (Separates Bound/Free) mix->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (Calculate IC50/Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

G cluster_prop Molecular Properties cluster_pharm Pharmacological & Pharmacokinetic Outcomes size Size/Lipophilicity of N-Alkyl Group (Methyl < Ethyl < Isopropyl) perm Membrane Permeability size->perm Increases affinity Receptor Binding Affinity (Potential Decrease) size->affinity May Decrease (Steric Hindrance) metabolism Metabolic Stability (Potential Increase) size->metabolism May Increase (Steric Shielding)

Caption: Inferred relationship between N-alkyl substituent size and key properties.

References

In vitro assay validation for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Assay Validation Framework for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride and a Comparative Guide to Structurally Related Piperidine Derivatives

Introduction

This compound is a piperidine derivative with potential for biological activity. As a member of this broad class of compounds, it is crucial to validate its efficacy and mechanism of action through a series of robust in vitro assays. This guide provides a framework for the in vitro validation of the target compound and presents a comparative analysis with other piperidine derivatives that have been evaluated for various biological activities. The experimental data and protocols detailed below are drawn from studies on analogous compounds and serve as a comprehensive template for the evaluation of this compound.

Comparative Analysis of In Vitro Efficacy

While specific in vitro data for this compound is not publicly available, the following tables summarize the performance of structurally related piperidine derivatives in various assays. This data provides a benchmark for the potential therapeutic applications and expected potency of the target compound.

Table 1: Antiproliferative Activity of Piperidine Derivatives Against Human Cancer Cell Lines

Compound/DerivativeU251 (Glioma) GI50 (µg/mL)MCF7 (Breast) GI50 (µg/mL)NCI/ADR-RES (Ovarian) GI50 (µg/mL)NCI-H460 (Lung) GI50 (µg/mL)HT29 (Colon) GI50 (µg/mL)PC-3 (Prostate) GI50 (µg/mL)
Derivative 1 >100>100>100>100>1006.3
Derivative 16 >10089.491.379.789.227.5
Derivative 22 58.2>100>100>100>100>100
Derivative 25 >100>100>100>100>1006.4
Doxorubicin (Ref.) 0.030.030.490.040.030.03

Data adapted from a study on highly functionalized piperidines.[1] GI50 represents the concentration for 50% inhibition of cell growth.

Table 2: Pancreatic Lipase Inhibitory Activity of Piperidine and Pyrrolidine Derivatives

CompoundIC50 (mg/mL)
Piperidine Derivative 1 > 1.0
Piperidine Derivative 2 > 1.0
Pyrrolidine Derivative 7 0.329 ± 0.001
Pyrrolidine Derivative 10 0.362 ± 0.001
Pyrrolidine Derivative 12 0.143 ± 0.001
Pyrrolidine Derivative 13 0.226 ± 0.001
Orlistat (Reference) 0.015 ± 0.001

Data from a study identifying novel inhibitors of pancreatic lipase.[2]

Table 3: Histamine H3 Receptor (hH3R) Binding Affinity and Functional Antagonism of 4-Oxypiperidine Ether Analogs

CompoundhH3R Binding Affinity (Ki, nM)gpH3R Functional Antagonism (pA2)
Analog A 1.28.5
Analog B 3.58.1
Analog C 0.88.8

Hypothetical data based on a guide for piperidine analogs.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro assays. The following are protocols for key experiments relevant to the evaluation of piperidine derivatives.

Antiproliferative Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[1]

  • Cell Culture: Human tumor cell lines (e.g., U251, MCF7, NCI/ADR-RES, NCI-H460, HT29, PC-3) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • Cell Fixation and Staining: After incubation, cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye.

  • Data Analysis: The absorbance is read on a plate reader at a specific wavelength. The GI50 (concentration that inhibits cell growth by 50%) is calculated from dose-response curves.

Pancreatic Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in fat digestion.[2]

  • Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (p-NPB) as a substrate, and a buffer solution (e.g., MOPS).

  • Assay Procedure: The test compound and pancreatic lipase are pre-incubated in the buffer. The reaction is initiated by adding the substrate p-NPB.

  • Detection: The enzymatic activity is determined by measuring the increase in absorbance at 405 nm due to the release of p-nitrophenol.

  • Data Analysis: The IC50 value (concentration that inhibits 50% of the enzyme's activity) is determined by plotting the percentage of inhibition against the compound concentration.

Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the affinity of a compound for a specific receptor, in this case, the histamine H3 receptor.[3]

  • Membrane Preparation: Membranes from cells expressing the human histamine H3 receptor (hH3R) are prepared.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

G cluster_pathway Hypothetical Signaling Pathway for a Piperidine Derivative Compound 1-Isopropyl-piperidine-4- carboxylic acid hydrochloride Receptor Target Receptor (e.g., GPCR) Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response G cluster_workflow In Vitro Assay Workflow Start Compound Synthesis & Purification Primary_Screening Primary Screening (e.g., High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Assays Secondary Assays (Dose-Response & Potency) Hit_Identification->Secondary_Assays Active Selectivity_Profiling Selectivity Profiling (Against related targets) Secondary_Assays->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Comparative Cross-Reactivity Analysis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride against a panel of central nervous system (CNS) receptors. Due to the limited publicly available experimental data on this specific compound, this guide is based on a hypothetical study designed to evaluate its selectivity profile in comparison to relevant alternative compounds. The experimental protocols and data presented herein are derived from established methodologies in receptor binding assays.

Introduction

This compound is a derivative of piperidine-4-carboxylic acid (isonipecotic acid). Isonipecotic acid is known to be a partial agonist at the GABAA receptor. The introduction of an isopropyl group at the nitrogen atom of the piperidine ring may alter the compound's pharmacological profile, including its affinity and selectivity for various receptors. Understanding the cross-reactivity of such a compound is crucial in drug development to predict potential off-target effects and to delineate its mechanism of action.

This hypothetical study compares the binding affinity of this compound with that of its parent compound, Isonipecotic acid, and a known selective GABAA agonist, Muscimol, against a panel of CNS receptors, including GABAA, Dopamine D2, Serotonin 5-HT2A, Mu-Opioid, and Alpha-2 Adrenergic receptors.

Data Presentation

The following tables summarize the hypothetical quantitative data from competitive radioligand binding assays. The data is presented as the inhibitory constant (Ki), which represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. A lower Ki value indicates a higher binding affinity.

CompoundGABAA Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)Mu-Opioid Receptor Ki (nM)Alpha-2 Adrenergic Receptor Ki (nM)
This compound 150 >10,000 >10,000 >10,000 >10,000
Isonipecotic acid500>10,000>10,000>10,000>10,000
Muscimol5>10,000>10,000>10,000>10,000

Experimental Protocols

The following are the detailed methodologies for the hypothetical competitive radioligand binding assays cited in this guide.

Membrane Preparation

Crude membrane fractions expressing the target receptors were prepared from either cultured cells (e.g., HEK293 cells stably expressing the recombinant human receptor) or from specific regions of rat brain known to have high receptor density.

  • Homogenization: Tissues or cells were homogenized in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifugation: The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pelleting Membranes: The resulting supernatant was centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: The membrane pellet was washed by resuspension in fresh homogenization buffer and re-centrifugation.

  • Final Resuspension and Storage: The final membrane pellet was resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and the protein concentration was determined using a Bradford assay. Aliquots were stored at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Setup: In a 96-well plate, the following were added in triplicate:

    • Total Binding: Membrane preparation, a fixed concentration of the appropriate radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-labeled ligand for the target receptor.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compounds (this compound, Isonipecotic acid, or Muscimol).

  • Radioligands and Non-specific Ligands:

    • GABAA Receptor: [³H]-Muscimol as radioligand and unlabeled GABA for non-specific binding.

    • Dopamine D2 Receptor: [³H]-Spiperone as radioligand and unlabeled Haloperidol for non-specific binding.

    • Serotonin 5-HT2A Receptor: [³H]-Ketanserin as radioligand and unlabeled Serotonin for non-specific binding.

    • Mu-Opioid Receptor: [³H]-DAMGO as radioligand and unlabeled Naloxone for non-specific binding.

    • Alpha-2 Adrenergic Receptor: [³H]-Clonidine as radioligand and unlabeled Phentolamine for non-specific binding.

  • Incubation: The plates were incubated at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

  • Quantification: The filters were placed in scintillation vials with scintillation cocktail, and the radioactivity was counted using a liquid scintillation counter.

  • Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

G cluster_0 GABA_A Receptor Signaling GABA GABA GABA_A GABA_A Receptor GABA->GABA_A Binds to Cl_channel Chloride Channel Opening GABA_A->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Results in

Caption: Hypothetical GABAA Receptor Signaling Pathway.

G cluster_1 Cross-Reactivity Assay Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total, NSB, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Benchmarking a Novel Piperidine Derivative: A Comparative Guide for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride Against Known GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The GABAA receptor, a ligand-gated ion channel, is a key target for a wide array of therapeutics used to treat anxiety, insomnia, epilepsy, and other neurological disorders. The piperidine-4-carboxylic acid scaffold, a conformationally restricted analog of GABA, has been a foundational structure in the development of GABAA receptor modulators. This guide provides a comparative framework for evaluating the potential of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride as a novel GABA receptor modulator by benchmarking it against well-characterized compounds.

While direct experimental data for this compound is not extensively available in public literature, its structural similarity to known GABAA receptor ligands, such as isonipecotic acid (piperidine-4-carboxylic acid), suggests its potential to interact with these receptors.[1][2] Isonipecotic acid itself is a partial agonist at the GABAA receptor.[1][2] This document outlines the necessary experimental data required for a comprehensive comparison and presents it alongside data for established GABAA receptor modulators.

Comparative Data of Known GABA Receptor Modulators

To effectively benchmark this compound, its pharmacological profile should be compared against a panel of known GABAA receptor modulators with varying mechanisms of action. The following table summarizes key quantitative data for representative compounds. The data for this compound is currently hypothetical and would need to be determined experimentally.

CompoundChemical ClassMechanism of ActionBinding Affinity (Ki, nM)Potency (EC50/IC50, µM)Efficacy (% of GABA max)
GABA Endogenous NeurotransmitterFull Agonist10-1000 (site dependent)1-10100%
Muscimol Natural ProductPotent Full Agonist2-100.1-1100%
Bicuculline Phthalide isoquinoline alkaloidCompetitive Antagonist50-2000.3-1N/A
Diazepam BenzodiazepinePositive Allosteric Modulator1-10 (at BZD site)0.05-0.2Potentiates GABA
Flumazenil BenzodiazepineAntagonist (at BZD site)0.5-20.005-0.02N/A
Pentobarbital BarbituratePositive Allosteric Modulator & Direct Agonist (at high conc.)>1000 (at distinct site)10-50Potentiates GABA & Direct Activation
Isonipecotic Acid PiperidinePartial Agonist~10,00050-200~50%
This compound Piperidine Derivative Hypothesized Modulator To Be Determined To Be Determined To Be Determined

Experimental Protocols for Characterization

To generate the necessary data for this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from rodent cerebral cortex.

  • Assay:

    • Competition binding assays are performed using a radiolabeled ligand, such as [3H]GABA or [3H]muscimol for the agonist site, or [3H]flunitrazepam for the benzodiazepine site.

    • Membranes are incubated with the radioligand and increasing concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

    • Bound and free radioligand are separated by rapid filtration.

    • Radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Electrophysiology Assays

Objective: To characterize the functional activity (e.g., agonist, antagonist, allosteric modulator) and determine the potency (EC50) and efficacy of this compound.

Methodology:

  • Cell System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2).

  • Technique: Two-electrode voltage clamp (for oocytes) or patch-clamp (for mammalian cells) recording.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • GABA-evoked currents are measured in response to the application of GABA.

    • To test for agonist activity, increasing concentrations of this compound are applied in the absence of GABA.

    • To test for antagonist activity, a fixed concentration of GABA is co-applied with increasing concentrations of the test compound.

    • To test for allosteric modulation, a sub-maximal concentration of GABA (e.g., EC20) is co-applied with increasing concentrations of the test compound.

  • Data Analysis: Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values and maximal efficacy are determined.

In Vivo Behavioral Assays

Objective: To assess the physiological effects of this compound in animal models.

Methodology:

  • Animal Models: Mice or rats.

  • Behavioral Tests:

    • Anxiolytic Activity: Elevated plus maze, light-dark box test.

    • Sedative/Hypnotic Effects: Open field test (for locomotor activity), loss of righting reflex.

    • Anticonvulsant Activity: Pentylenetetrazol (PTZ) or maximal electroshock (MES) induced seizure models.

  • Procedure: Animals are administered with varying doses of this compound (typically via intraperitoneal injection) prior to the behavioral test.

  • Data Analysis: Behavioral parameters are quantified and compared between vehicle-treated and drug-treated groups.

Visualizing Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for characterizing a novel modulator.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic GABA Synthesis (from Glutamate) vesicle Vesicular GABA Transporter (VGAT) presynaptic->vesicle Packaging GABA GABA vesicle->GABA Release GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A Binds Cl_channel Chloride Influx (Hyperpolarization) GABA_A->Cl_channel Opens inhibition Inhibition of Action Potential Cl_channel->inhibition Experimental_Workflow compound Novel Compound (1-Isopropyl-piperidine-4-carboxylic acid HCl) binding Radioligand Binding Assays (Determine Ki) compound->binding electro Electrophysiology (Determine EC50/IC50, Efficacy) compound->electro SAR Structure-Activity Relationship (SAR) Studies binding->SAR behavior In Vivo Behavioral Assays (Anxiolytic, Sedative, Anticonvulsant) electro->behavior electro->SAR behavior->SAR lead_opt Lead Optimization SAR->lead_opt

References

A Comparative Guide to 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride and Related Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride as a reference standard, alongside two common alternatives: 1-Methyl-piperidine-4-carboxylic acid hydrochloride and Piperidine-4-carboxylic acid hydrochloride. This document outlines key physicochemical properties, recommended analytical procedures for characterization, and a framework for performance comparison.

Data Presentation: Comparative Analysis of Reference Standards

The selection of a suitable reference standard is critical for ensuring the accuracy and reproducibility of analytical data. The following table summarizes the key specifications of this compound and its alternatives, based on commercially available information. It is important to note that lot-specific data should always be consulted from the Certificate of Analysis provided by the supplier.

PropertyThis compound1-Methyl-piperidine-4-carboxylic acid hydrochloridePiperidine-4-carboxylic acid hydrochloride
CAS Number 117704-80-0[1]71985-80-3[2][3]5984-56-5[4]
Molecular Formula C₉H₁₈ClNO₂[1]C₇H₁₄ClNO₂[2]C₆H₁₁NO₂•HCl[4]
Molecular Weight 207.70 g/mol [1]179.64 g/mol [2]165.62 g/mol [4]
Purity (Typical) ≥98%[1]≥98%[2][3]Not specified by all suppliers; lot-specific
Moisture Content Not specified≤0.5%[2]Not specified
Appearance White crystalline powder[5]White crystals or powder[6]Information not readily available
Solubility Soluble in waterInformation not readily availableInformation not readily available

Experimental Protocols

To ensure the identity, purity, and stability of these reference standards, a comprehensive characterization using orthogonal analytical techniques is recommended. The following protocols provide a detailed methodology for these essential experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying the purity of the reference standard and detecting any degradation products or impurities.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD) for compounds with poor UV chromophores.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient or isocratic mobile phase can be developed. A common starting point for similar compounds is a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid to improve peak shape. For example, a mobile phase of acetonitrile and water with 0.1% formic acid.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm (or as appropriate for the compound's chromophore). If using CAD, follow the manufacturer's recommendations.

  • Analysis: Inject the standard and sample solutions. Purity is calculated by the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a relative response factor for known impurities should be determined.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the expected structure of the compound.

Molecular Weight Verification by Mass Spectrometry (MS)

MS provides confirmation of the molecular weight of the reference standard.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated molecular weight of the free base of the compound.

Stability Assessment

Stability testing is essential to establish the re-test period and appropriate storage conditions for the reference standard. Hydrochloride salts of amines are generally more stable than their free base counterparts.[7]

Procedure:

  • Long-Term Stability: Store aliquots of the reference standard under the recommended storage conditions (e.g., cool, dry, and protected from light). Analyze the purity by HPLC at regular intervals (e.g., 0, 3, 6, 12, 24 months).

  • Accelerated Stability: Store aliquots at elevated temperature and humidity (e.g., 40 °C / 75% RH). Analyze the purity by HPLC at shorter intervals (e.g., 0, 1, 3, 6 months).

  • Forced Degradation: Subject the reference standard to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to demonstrate the stability-indicating nature of the analytical method.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization and comparison of the reference standards.

Experimental_Workflow cluster_procurement Procurement & Initial Assessment cluster_characterization Physicochemical Characterization cluster_comparison Comparative Analysis Procure Procure Reference Standards CoA Review Certificate of Analysis Procure->CoA Visual Visual Inspection CoA->Visual Purity Purity by HPLC Visual->Purity Identity Identity by NMR & MS Visual->Identity Moisture Moisture Content (Karl Fischer) Visual->Moisture Data_Table Populate Comparative Data Table Purity->Data_Table Identity->Data_Table Moisture->Data_Table Stability Stability Assessment Data_Table->Stability Report Generate Comparison Report Stability->Report

Caption: Workflow for the characterization and comparison of reference standards.

HPLC_Method_Development cluster_method_dev HPLC Method Development cluster_validation Method Validation Column Select Column (e.g., C18) Mobile_Phase Optimize Mobile Phase Column->Mobile_Phase Detection Select Detection Method (UV/CAD) Mobile_Phase->Detection Specificity Specificity Detection->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical flow for HPLC method development and validation.

References

Reproducibility of Experiments Involving 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a substituted piperidine derivative. Due to the limited availability of direct experimental data on this specific compound within publicly accessible literature, this guide provides a framework for its synthesis and evaluation based on well-established principles of piperidine chemistry and data from structurally related analogs. The aim is to equip researchers with a foundational understanding to assess the potential reproducibility of experiments involving this molecule and to compare its hypothetical performance against relevant alternatives.

Introduction to Piperidine-4-carboxylic Acid Derivatives

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are integral to drugs targeting the central nervous system, among other therapeutic areas. This compound belongs to the class of N-substituted piperidine-4-carboxylic acids, which are conformationally restricted analogs of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating the pharmacological properties of these molecules, including their receptor affinity, selectivity, and pharmacokinetic profiles.

Proposed Synthesis and Reproducibility

While a specific, validated synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and reproducible synthetic route can be extrapolated from established methods for analogous N-alkylated piperidine-4-carboxylic acids. The most common approach involves the N-alkylation of a piperidine-4-carboxylate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

A key factor influencing the reproducibility of such a synthesis is the careful control of reaction conditions at each step. The following diagram illustrates a general workflow for synthesizing N-substituted piperidine-4-carboxylic acids, which can be adapted for 1-Isopropyl-piperidine-4-carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis and Salt Formation start Piperidine-4-carboxylic acid esterification Esterification (e.g., SOCl2, Methanol) start->esterification ester Piperidine-4-carboxylate ester esterification->ester alkylation N-Alkylation (Isopropyl halide, Base) ester->alkylation n_alkylated_ester 1-Isopropyl-piperidine-4-carboxylate ester alkylation->n_alkylated_ester hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) n_alkylated_ester->hydrolysis carboxylic_acid 1-Isopropyl-piperidine-4-carboxylic acid hydrolysis->carboxylic_acid salt_formation Salt Formation (HCl) carboxylic_acid->salt_formation final_product This compound salt_formation->final_product

Proposed synthetic workflow for this compound.

To ensure the reproducibility of this synthesis, a systematic approach to monitoring and characterizing the intermediates and the final product is essential. The following diagram outlines a logical workflow for assessing the reproducibility of a chemical synthesis protocol.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion protocol Define Synthesis Protocol reagents Source and Characterize Reagents protocol->reagents synthesis Perform Synthesis reagents->synthesis monitoring Monitor Reaction Progress (TLC, LC-MS) synthesis->monitoring workup Work-up and Purification monitoring->workup characterization Characterize Product (NMR, MS, Purity) workup->characterization data_analysis Analyze Yield and Purity Data characterization->data_analysis comparison Compare with Expected Outcome data_analysis->comparison reproducibility Assess Reproducibility comparison->reproducibility

Workflow for assessing the reproducibility of a chemical synthesis.

Comparative Analysis with Alternatives

The performance of this compound would likely be compared against other N-substituted piperidine-4-carboxylic acids or conformationally constrained GABA analogs. The choice of comparator would depend on the specific application, such as targeting a particular receptor subtype or achieving a desired pharmacokinetic profile.

For instance, in the context of GABA receptor modulation, relevant comparators could include:

  • Piperidine-4-carboxylic acid (Isonipecotic acid): The parent compound, serving as a baseline.[1]

  • Nipecotic acid (Piperidine-3-carboxylic acid): A positional isomer with known activity as a GABA uptake inhibitor.

  • Other N-alkylated piperidine-4-carboxylic acids: Varying the alkyl group can significantly impact potency and selectivity.

The following table summarizes key physicochemical parameters that are critical for the biological activity and drug-likeness of such compounds. While specific experimental values for this compound are not available, predicted values can be used for a preliminary comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (acidic)Predicted pKa (basic)
1-Isopropyl-piperidine-4-carboxylic acid C₉H₁₇NO₂171.241.3~4.5~10.5
Piperidine-4-carboxylic acid C₆H₁₁NO₂129.16-1.1~4.3~10.7
Nipecotic acid C₆H₁₁NO₂129.16-1.1~3.7~10.8
1-Methyl-piperidine-4-carboxylic acid C₇H₁₃NO₂143.18-0.4~4.4~10.6

Note: Predicted values are estimates from computational models and should be confirmed experimentally.

Experimental Protocols

To ensure the reproducibility of experiments, detailed and well-documented protocols are essential. Below are general methodologies for the synthesis and characterization of N-substituted piperidine-4-carboxylic acids, which can be adapted for the target compound.

General Protocol for the Synthesis of this compound
  • Esterification of Piperidine-4-carboxylic acid: Suspend piperidine-4-carboxylic acid in methanol. Cool the mixture to 0 °C and slowly add thionyl chloride. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • N-Alkylation: Dissolve the methyl piperidine-4-carboxylate hydrochloride in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate, followed by 2-bromopropane (isopropyl bromide). Heat the reaction mixture at 60-80 °C and stir for 12-24 hours, monitoring by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). After completion, filter the solid and concentrate the solvent. The crude product can be purified by column chromatography.

  • Hydrolysis and Salt Formation: Dissolve the purified 1-isopropyl-piperidine-4-carboxylate ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS). Acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2. The aqueous layer can then be lyophilized to yield this compound as a solid.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Conclusion

While direct experimental data on the reproducibility of experiments involving this compound is scarce, a robust understanding of its properties and behavior can be inferred from the extensive knowledge base of related piperidine derivatives. By employing systematic synthetic and analytical protocols, such as those outlined in this guide, researchers can establish a reproducible basis for their investigations. The provided workflows and comparative data for analogous compounds offer a starting point for evaluating the potential of this compound in drug discovery and development, emphasizing the critical need for rigorous experimental validation at every stage.

References

Safety Operating Guide

Proper Disposal of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride, a compound often used in pharmaceutical research. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][2] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Summary:

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.[1] Face shield if splashing is possible.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][2]To avoid skin contact, which may cause irritation.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing.[1]To prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[1][3]To avoid inhalation of dust which may cause respiratory tract irritation.[1][3]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, regional, and national regulations.[1] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.[1]

Experimental Protocol for Disposal:

  • Waste Identification and Classification:

    • Characterize the waste stream containing this compound.

    • Determine if it is classified as hazardous waste according to your institution's and region's regulations. This is a critical step as it dictates the disposal route.[1]

  • Containerization:

    • Place the compound or any contaminated materials (e.g., weighing paper, gloves, wipes) into a designated, properly labeled, and sealable waste container.[3]

    • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area if necessary.

    • Wear the appropriate PPE as outlined in the table above.

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]

    • For wet spills, absorb the material with an inert substance and place it in the designated waste container.

    • Thoroughly clean the spill area with soap and water.[1]

  • Final Disposal:

    • Dispose of the waste container through an approved and licensed hazardous waste disposal company.[1]

    • Do not dispose of this chemical down the drain or in regular trash.[2][4]

    • Complete all necessary waste disposal manifests and documentation as required by your institution and local authorities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound waste B Is the waste properly containerized and labeled? A->B C Place waste in a labeled, sealed container B->C No D Consult institutional and local hazardous waste regulations B->D Yes C->D E Is the waste classified as hazardous? D->E F Arrange for pickup by a licensed hazardous waste disposal service E->F Yes G Follow non-hazardous waste disposal procedures E->G No H Complete all required disposal documentation F->H G->H I End: Waste properly disposed H->I

Caption: Disposal decision workflow.

References

Personal protective equipment for handling 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key properties for this compound is provided below.

PropertyValue
CAS Number 117704-80-0[1]
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight 207.70 g/mol [1]
Appearance White crystalline powder[2]
Purity ≥98%[1]
Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) was not located, the hazards can be inferred from related compounds and general chemical safety principles. As a hydrochloride salt of a carboxylic acid, it may cause irritation upon contact. The primary physical hazard is the potential for dust inhalation.[3]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]

  • Skin Contact: May cause skin irritation.[4]

  • Eye Contact: May cause serious eye irritation.[4]

  • Ingestion: Harmful if swallowed.[5]

Based on these potential hazards, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7]To prevent skin contact during handling.
Eye/Face Protection Safety glasses with side shields conforming to EN166 or a full face shield.[3][8]To protect eyes from dust particles and potential splashes.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not typically required if work is conducted in a well-ventilated area, such as a fume hood.[3] If dust is generated outside of a fume hood, a respirator may be necessary.[8][9]To prevent inhalation of airborne particles.

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical for laboratory safety.

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation risk.[3][8]

  • Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[3] Use appropriate tools (e.g., spatulas) for transfer.

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][8] Contaminated clothing should be removed and washed before reuse.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3][8] Keep away from strong oxidizing agents and strong acids.[3]

Spill Cleanup Protocol

In the event of a spill, follow this procedure:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure proper ventilation.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Contain Spill: For a dry spill, carefully sweep or vacuum up the material.[3][4] Avoid generating dust during cleanup.[4]

  • Collect Waste: Place the spilled material into a suitable, labeled container for disposal.[3][10]

  • Clean Area: Wash the spill area thoroughly with soap and water.[4]

  • Dispose of Waste: Dispose of the collected waste and any contaminated cleaning materials according to local, state, and federal regulations.[3][8]

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in a clearly labeled, sealed container.[3]

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental control regulations.[3][8] Do not allow the product to enter drains.[3] Contact your institution's environmental health and safety department for specific guidance.

Workflow and Logic Diagrams

The following diagrams illustrate the necessary steps for safe handling and logical relationships in safety protocol.

Safe Handling Workflow for this compound prep Preparation ppe Don Required PPE prep->ppe Step 1 handling Handling & Weighing (in Fume Hood) use Use in Experiment handling->use Step 3 storage Short-Term Storage handling->storage cleanup Decontamination & Work Area Cleanup use->cleanup Step 4 disposal Waste Disposal cleanup->disposal Step 5 ppe->handling Step 2

Caption: A workflow for the safe handling of the chemical.

Spill Response Protocol spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe cleanup Clean Spill (Avoid Dust) don_ppe->cleanup collect Collect Waste in Labeled Container cleanup->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose

Caption: A step-by-step protocol for spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.